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(S)-2-Chloro-3-Phenylpropanoic Acid Documentation Hub

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  • Product: (S)-2-Chloro-3-Phenylpropanoic Acid
  • CAS: 41998-38-3

Core Science & Biosynthesis

Foundational

CAS number and molecular weight of (S)-2-Chloro-3-Phenylpropanoic Acid

For Researchers, Scientists, and Drug Development Professionals Authored by: [Your Name/Gemini], Senior Application Scientist Abstract (S)-2-Chloro-3-phenylpropanoic acid is a chiral carboxylic acid that serves as a valu...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

(S)-2-Chloro-3-phenylpropanoic acid is a chiral carboxylic acid that serves as a valuable building block in synthetic organic chemistry. Its stereodefined structure makes it a crucial intermediate in the synthesis of various complex molecules, particularly active pharmaceutical ingredients (APIs). This guide provides a comprehensive overview of its chemical and physical properties, a detailed, field-proven synthesis protocol, key applications in research and drug development, and essential safety and handling information. The content herein is designed to equip researchers and professionals with the technical knowledge required for the effective utilization of this versatile compound.

Introduction

(S)-2-Chloro-3-phenylpropanoic acid, a derivative of the natural amino acid L-phenylalanine, belongs to the class of α-halocarboxylic acids. The presence of a chiral center at the α-position, coupled with the reactivity of the chloro substituent, makes it a highly sought-after intermediate for introducing stereospecificity in chemical synthesis. Its structural similarity to other phenylpropanoic acid derivatives, a common motif in many biologically active compounds, further underscores its importance. This guide aims to be a definitive resource for scientists working with or considering the use of (S)-2-chloro-3-phenylpropanoic acid in their research and development endeavors. The strategic placement of the chlorine atom allows for a variety of nucleophilic substitution reactions, enabling the construction of more complex chiral molecules.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of (S)-2-chloro-3-phenylpropanoic acid is paramount for its effective use in experimental settings. The key identifiers and properties are summarized in the table below.

PropertyValueSource(s)
CAS Number 41998-38-3[1]
Molecular Formula C₉H₉ClO₂[2]
Molecular Weight 184.62 g/mol [2]
IUPAC Name (2S)-2-chloro-3-phenylpropanoic acid[2]
Synonyms S-2-Chloro-3-phenylpropionic acid[2]
Appearance White to off-white crystalline powder
Purity Typically ≥95%[1]
Spectroscopic Data

Characterization of (S)-2-chloro-3-phenylpropanoic acid is typically achieved through a combination of spectroscopic techniques. While specific spectra can vary slightly based on the solvent and instrument used, representative data can be found in public databases such as PubChem. This includes:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are used to confirm the carbon-hydrogen framework and the successful incorporation of the chloro substituent.

  • Mass Spectrometry (MS) : Provides the molecular weight and fragmentation pattern, confirming the compound's identity.

  • Infrared (IR) Spectroscopy : Identifies functional groups such as the carboxylic acid (O-H and C=O stretches) and the C-Cl bond.

Synthesis of (S)-2-Chloro-3-Phenylpropanoic Acid

The enantioselective synthesis of (S)-2-chloro-3-phenylpropanoic acid is most reliably achieved through the stereospecific diazotization of the readily available and inexpensive amino acid, L-phenylalanine. This method, adapted from a general procedure for the synthesis of (S)-2-chloroalkanoic acids of high enantiomeric purity, proceeds with retention of configuration at the α-carbon.[3]

Reaction Scheme

synthesis_workflow cluster_reactants Reactants & Reagents cluster_process Reaction & Workup cluster_product Product L_Phe L-Phenylalanine reaction Diazotization & Chlorination (0-5 °C) L_Phe->reaction HCl Hydrochloric Acid HCl->reaction NaNO2 Sodium Nitrite NaNO2->reaction workup Workup (Extraction & Purification) reaction->workup product (S)-2-Chloro-3-Phenylpropanoic Acid workup->product

Caption: Synthesis workflow for (S)-2-Chloro-3-Phenylpropanoic Acid.

Detailed Experimental Protocol

This protocol is adapted from a well-established procedure for the conversion of (S)-amino acids to (S)-2-chloroalkanoic acids.[3]

Materials:

  • L-Phenylalanine

  • 5 N Hydrochloric Acid

  • Sodium Nitrite (NaNO₂)

  • Diethyl ether

  • Sodium Carbonate (solid)

  • Calcium Chloride (anhydrous)

  • Saturated brine solution

Equipment:

  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Dropping funnel

  • Thermometer

  • Reflux condenser

  • Ice/salt bath

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • Dissolution: In a three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and a thermometer/condenser adapter, dissolve L-phenylalanine (1 mole equivalent) in 5 N hydrochloric acid.

  • Cooling: Cool the solution to 0°C in an ice/salt bath.

  • Diazotization: Prepare a pre-cooled aqueous solution of sodium nitrite (1.6 mole equivalents). Add the sodium nitrite solution dropwise to the stirred L-phenylalanine solution, maintaining the reaction temperature below 5°C. This step should be performed slowly to control the exothermic reaction and the evolution of nitrogen gas.

  • Overnight Reaction: After the addition is complete, remove the cooling bath and allow the reaction mixture to stand at room temperature overnight.

  • Removal of Nitrogen Oxides: Carefully evacuate the flask with a water aspirator while stirring to remove dissolved nitrogen oxides. The color of the solution should lighten.

  • Neutralization and Extraction: Cautiously add solid sodium carbonate in small portions to neutralize the excess acid until foaming ceases. Extract the aqueous mixture with diethyl ether (4 x 400 mL for a 1-mole scale reaction).

  • Washing and Drying: Combine the organic layers and wash with a saturated brine solution. Dry the ethereal solution over anhydrous calcium chloride.

  • Concentration and Purification: Decant or filter the dried solution and remove the diethyl ether using a rotary evaporator. The resulting crude product can be further purified by fractional distillation under reduced pressure to yield pure (S)-2-chloro-3-phenylpropanoic acid.

Applications in Research and Drug Development

(S)-2-Chloro-3-phenylpropanoic acid is a versatile chiral building block with significant applications in the pharmaceutical industry and academic research. Its primary utility lies in its role as a precursor to other chiral molecules.

Intermediate for Active Pharmaceutical Ingredients (APIs)

The compound is a key intermediate in the synthesis of more complex APIs. Its stereocenter is often carried through subsequent synthetic steps to impart the desired chirality on the final drug molecule. For instance, analogs of this compound are crucial in the synthesis of vasopeptidase inhibitors, which are a class of drugs used to treat hypertension and congestive heart failure.[4]

Chiral Building Block in Organic Synthesis

The chloro group at the α-position is a good leaving group, making it susceptible to nucleophilic substitution reactions. This allows for the introduction of a wide range of functionalities with retention or inversion of stereochemistry, depending on the reaction conditions and the nucleophile used. This makes it a valuable tool for the asymmetric synthesis of various organic compounds.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling (S)-2-chloro-3-phenylpropanoic acid. The following information is derived from available Safety Data Sheets (SDS).

Hazard CategoryDescription
Skin Corrosion/Irritation Causes skin irritation.
Eye Damage/Irritation Causes serious eye irritation.
Acute Toxicity (Oral) May be harmful if swallowed.
Personal Protective Equipment (PPE)
  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Hand Protection: Wear suitable chemical-resistant gloves.

  • Skin and Body Protection: Wear a lab coat and ensure exposed skin is covered.

Handling and Storage
  • Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.

  • Avoid contact with skin, eyes, and clothing.

  • Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and bases.

Conclusion

(S)-2-Chloro-3-phenylpropanoic acid is a fundamentally important chiral building block with demonstrated utility in the synthesis of complex, high-value molecules. Its straightforward and stereospecific synthesis from an inexpensive, naturally occurring amino acid adds to its appeal for both academic and industrial applications. A thorough understanding of its properties, synthesis, and handling, as outlined in this guide, is essential for its safe and effective use in advancing chemical research and drug discovery.

References

  • Sarex. (n.d.). Pharmaceutical Intermediates | Advanced Intermediates | API intermediates | Bulk drug intermediates. Retrieved February 16, 2026, from [Link]

  • Koppenhoefer, B., & Schurig, V. (1988). (S)-2-CHLOROALKANOIC ACIDS OF HIGH ENANTIOMERIC PURITY FROM (S)-2-AMINO ACIDS: (S)-2-CHLOROPROPANOIC ACID. Organic Syntheses, 66, 151.
  • Organic Syntheses. (n.d.). 2-chloroalkanoic acids of high enantiomeric purity from (s). Retrieved February 16, 2026, from [Link]

  • PubChem. (n.d.). (S)-2-Chloro-3-Phenylpropanoic Acid. Retrieved February 16, 2026, from [Link]

  • PubChem. (n.d.). (S)-2-Chloro-3-Phenylpropanoic Acid. Retrieved February 16, 2026, from [Link]

Sources

Exploratory

Thermodynamic Stability of (S)-2-Chloro-3-Phenylpropanoic Acid

This guide provides an in-depth technical analysis of the thermodynamic stability of (S)-2-Chloro-3-Phenylpropanoic Acid , a critical chiral building block in the synthesis of depsipeptides (e.g., PF1022A) and peptidomim...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the thermodynamic stability of (S)-2-Chloro-3-Phenylpropanoic Acid , a critical chiral building block in the synthesis of depsipeptides (e.g., PF1022A) and peptidomimetics.

Technical Guide for Process Chemists & Drug Developers

Introduction & Physicochemical Profile

(S)-2-Chloro-3-Phenylpropanoic Acid (CAS: 41998-38-3) is the


-chloro analog of L-phenylalanine. Unlike its amino acid precursor, which exists as a zwitterionic solid, the replacement of the amino group with a chlorine atom drastically alters its thermodynamic phase behavior and stability profile.
Core Identity Table
PropertySpecificationTechnical Note
Molecular Formula

MW: 184.62 g/mol
Physical State Colorless to pale yellow oilCritical: Does not benefit from crystal lattice stabilization energy at RT.
Density ~1.27 g/cm³High density facilitates phase separation in aqueous workups.
Chirality (S)-EnantiomerDerived from L-Phenylalanine with retention of configuration.
pKa (Predicted) ~2.8 - 3.0Stronger acid than phenylalanine (pKa ~1.8 for COOH) due to inductive effect of

-Cl.

Thermodynamic Landscape: Stability & Degradation

The thermodynamic stability of this molecule is governed by three competing pathways: Racemization , Elimination , and Hydrolysis . Understanding the activation energies (


) of these pathways is essential for process control.
Configurational Stability (Racemization)

The most immediate threat to the quality of (S)-2-Chloro-3-Phenylpropanoic Acid is racemization.

  • Mechanism: The

    
    -proton is significantly acidified by the electron-withdrawing chlorine atom (-I effect) and the carboxyl group (-M/-I effect).
    
  • Thermodynamic Driver: The formation of a planar enol or enolate intermediate destroys the stereocenter. Upon reprotonation, the molecule relaxes to a racemic mixture (50:50 R/S), which is entropically favored (

    
    ).
    
  • Trigger Conditions:

    • Basic pH: Rapid racemization occurs via enolate formation. Even weak bases (e.g.,

      
      ) can accelerate this if left for prolonged periods.
      
    • Lewis Acids: Can catalyze enolization even in aprotic solvents.

Chemical Stability (Elimination vs. Substitution)
  • Elimination (The Thermodynamic Sink):

    • Under thermal stress or strong basic conditions, the molecule eliminates HCl to form trans-Cinnamic Acid .

    • Why: The formation of a conjugated

      
      -system (phenyl ring conjugated with the alkene and carboxyl group) lowers the internal energy of the product, making this the thermodynamically favored degradation product.
      
  • Hydrolysis (Substitution):

    • In aqueous media, the C-Cl bond is susceptible to nucleophilic attack by water/hydroxide, yielding (S)-Phenyllactic acid (retention or inversion depends on mechanism,

      
       vs 
      
      
      
      ).
Degradation Pathway Diagram

The following diagram illustrates the kinetic competition between retention, racemization, and elimination.

DegradationPathways Start (S)-2-Chloro-3-Phenylpropanoic Acid (Chiral Oil) Enolate Planar Enolate (Achiral Intermediate) Start->Enolate Base/Heat (-H+) Cinnamic trans-Cinnamic Acid (Thermodynamic Sink) Start->Cinnamic Elimination (-HCl) High T / Strong Base Phenyllactic Phenyllactic Acid (Hydrolysis Product) Start->Phenyllactic Hydrolysis (+H2O) SN2 (Inversion) or SN1 Racemate Racemic Mixture (S) + (R) Isomers Enolate->Racemate +H+ (Random Face)

Figure 1: Mechanistic pathways governing the thermodynamic stability of the target molecule.

Synthesis Thermodynamics: The "Retention" Anomaly

To understand the stability of the (S)-isomer, one must understand its formation. It is typically synthesized from L-Phenylalanine via diazotization.

  • The Paradox:

    
     reactions typically cause inversion. However, this transformation yields retention of configuration.[1]
    
  • The Mechanism:

    • Diazotization: L-Phe reacts with

      
       to form a diazonium salt.
      
    • Neighboring Group Participation (NGP): The carboxylate oxygen attacks the

      
      -carbon intramolecularly, displacing 
      
      
      
      (Inversion #1) and forming a transient
      
      
      -lactone
      .
    • Ring Opening: The chloride ion attacks the

      
      -lactone (Inversion #2).
      
    • Net Result: Inversion + Inversion = Retention .

Process Implication: The


-lactone is highly unstable. If the reaction temperature spikes, the lactone may polymerize or eliminate before the chloride can open it, reducing yield and purity.

Experimental Protocols

Stability Testing Protocol (Stress Testing)

This protocol validates the handling window for the material.

Objective: Determine


 (time to 10% degradation) at varying pH and Temperature.

Methodology:

  • Preparation: Dissolve (S)-2-Chloro-3-phenylpropanoic acid (10 mg/mL) in three solvent systems:

    • System A: Acetonitrile/Water (Neutral)

    • System B: Phosphate Buffer (pH 8.0)

    • System C: 0.1 M HCl (Acidic)

  • Incubation: Hold samples at

    
     and 
    
    
    
    .
  • Sampling: Aliquot at

    
     hours.
    
  • Analysis (Chiral HPLC):

    • Column: Chiralpak AD-H or equivalent (Amylose tris(3,5-dimethylphenylcarbamate)).

    • Mobile Phase: Hexane : Isopropanol : TFA (90 : 10 : 0.1). TFA is crucial to suppress ionization of the carboxylic acid and ensure sharp peaks.

    • Detection: UV at 210 nm (Cinnamic acid formation will show strong absorbance at ~270 nm).

Acceptance Criteria:

  • Racemization:

    
     increase in (R)-isomer.
    
  • Elimination:

    
     Cinnamic acid (monitor at 270 nm).
    
Synthesis Workflow (Retention of Configuration)

This workflow maximizes thermodynamic control to prevent early racemization.

SynthesisWorkflow Step1 Dissolve L-Phenylalanine in 6M HCl Step2 Cool to -5°C to 0°C (Critical for N2 retention) Step1->Step2 Step3 Add NaNO2 (aq) dropwise Control Exotherm Step2->Step3 Step4 Formation of Alpha-Lactone (Transient Intermediate) Step3->Step4 Diazotization Step5 Chloride Attack (SN2) Ring Opening Step4->Step5 Double Inversion Step6 Extract with DCM Dry & Concentrate Step5->Step6 Product Isolation

Figure 2: Synthesis workflow emphasizing temperature control to maintain stereochemical integrity.

Handling & Storage Mitigation Strategies

Since the substance is an oil with high configurational lability:

  • Avoid Distillation: Due to the high boiling point and risk of thermal elimination to cinnamic acid, purification by distillation is risky. Column chromatography or acid-base extraction (keeping the basic phase contact time minimal and cold) is preferred.

  • Storage: Store at

    
     under Argon. The oil absorbs moisture (hygroscopic), which can accelerate hydrolysis.
    
  • Solvent Choice: Avoid ketonic solvents (acetone) with catalytic acid/base, as these can facilitate racemization via Schiff base-like mechanisms or enol exchange.

References

  • Synthesis & Stereochemistry: Koppenhoefer, B., & Schurig, V. (1988). Organic Syntheses, Coll. Vol. 8, p. 119. (Describes the diazotization of amino acids with retention of configuration).

  • Degradation Mechanism: Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.
  • Physical Properties: PubChem Compound Summary for CID 11830113, (S)-2-Chloro-3-phenylpropanoic acid.[2]

  • Application (Depsipeptides): Scherkenbeck, J., et al. (1995). Synthesis of the anthelmintic cyclooctadepsipeptide PF1022A. Tetrahedron, 51(27), 7581-7592. (Details the use of the chloro-acid as a building block).

Sources

Exploratory

Comparative Technical Guide: (S)-2-Chloro-3-Phenylpropanoic Acid vs. Phenylalanine Derivatives

Executive Summary This technical guide delineates the critical structural, synthetic, and biological divergences between (S)-2-Chloro-3-phenylpropanoic acid (an -halo acid) and Phenylalanine derivatives (specifically L-P...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide delineates the critical structural, synthetic, and biological divergences between (S)-2-Chloro-3-phenylpropanoic acid (an


-halo acid) and Phenylalanine derivatives  (specifically L-Phenylalanine and its ring-substituted analogs).

While structurally homologous, the substitution of the


-amine (

) with a chlorine atom (

) inverts the molecule's electronic reactivity profile from nucleophilic to electrophilic. This fundamental shift dictates their utility: Phenylalanine derivatives serve as metabolic substrates and pharmacophores, whereas (S)-2-chloro-3-phenylpropanoic acid functions as a chiral electrophilic building block and a transition-state mimic for zinc-protease inhibition (e.g., Carboxypeptidase A).

Structural & Stereochemical Divergence

The core distinction lies in the functional group at the chiral center (


-carbon). This substitution alters polarity, acid-base behavior, and stereochemical integrity during synthesis.
Electronic Environment
  • Phenylalanine Derivatives: The

    
    -amino group confers zwitterionic character at physiological pH. It acts as a nucleophile in peptide bond formation.
    
  • 2-Chloro Analog: The

    
    -chloro group creates an electrophilic center. The electron-withdrawing nature of chlorine increases the acidity of the carboxylic acid (pKa 
    
    
    
    2.8 vs. 2.2 for Phe-COOH) and activates the
    
    
    -carbon for nucleophilic attack.
Stereochemical Integrity (The "Retention" Anomaly)

A common misconception in organic synthesis is that converting L-Phenylalanine (S-configuration) to its chloro-analog via diazotization proceeds through simple


 inversion to the (R)-isomer. This is incorrect. 

The reaction proceeds with overall retention of configuration ((S)


 (S)) due to Neighboring Group Participation (NGP) . The carboxylate group acts as an internal nucleophile, forming a transient 

-lactone intermediate, which forces a double inversion.

Synthetic Pathways & Mechanistic Integrity

To ensure high enantiomeric excess (ee), the synthesis must adhere to a protocol that favors the


-lactone pathway over competing direct 

or

pathways (which lead to racemization).
Mechanism of Retention

The following diagram illustrates the critical "Double Inversion" mechanism that preserves the (S)-configuration.

SynthesisMechanism cluster_retention Net Result: Retention of Configuration L_Phe L-Phenylalanine (S-Config) Diazo Diazonium Salt Intermediate L_Phe->Diazo NaNO2 / HCl (Diazotization) Lactone Alpha-Lactone (Transient Intermediate) Diazo->Lactone Intramolecular Attack (Inversion 1) Cl_Acid (S)-2-Chloro-3- Phenylpropanoic Acid Lactone->Cl_Acid Cl- Attack (Inversion 2)

Figure 1: The "Double Inversion" mechanism. The formation of the unstable


-lactone ensures that the final chloride attack occurs from the same face as the original amino group.
Self-Validating Experimental Protocol

Objective: Synthesis of (S)-2-Chloro-3-phenylpropanoic acid from L-Phenylalanine with >95% Retention.

Reagents:

  • L-Phenylalanine (1.0 eq)

  • Sodium Nitrite (

    
    , 1.5 eq)
    
  • Hydrochloric Acid (5 M, excess)[1]

Step-by-Step Methodology:

  • Solubilization: Dissolve L-Phenylalanine in 5 M HCl. The high acidity is required to protonate the amine and prevent side reactions.

  • Thermal Control (Critical): Cool the mixture to -5°C to 0°C .

    • Why? Temperatures >5°C accelerate the decomposition of the diazonium salt into the alcohol (2-hydroxy derivative) or allow racemization via

      
       pathways.
      
  • Diazotization: Add aqueous

    
     dropwise over 60 minutes.
    
    • Visual Check: Evolution of

      
       gas indicates reaction progress.[2]
      
  • Extraction: Extract with Ethyl Acetate or DCM.[3]

  • Validation (Self-Check):

    • Polarimetry: Measure optical rotation.

      
       should be negative (approx -26° in ethanol) for the (S)-enantiomer. A near-zero reading indicates racemization.
      
    • NMR:

      
       NMR will show a characteristic shift of the 
      
      
      
      -proton from
      
      
      (amino acid) to
      
      
      (chloro acid) due to the electronegativity of chlorine.

Reactivity Profile & Applications

The divergence in reactivity dictates the downstream application of these molecules in drug design.

FeatureL-Phenylalanine Derivatives(S)-2-Chloro-3-Phenylpropanoic Acid
Primary Reactivity Nucleophile (Amine)Electrophile (

-Carbon)
Reaction Type Amide Coupling, Acylation

Displacement
Target Product Peptides, PeptidomimeticsDepsipeptides, Thioesters
Metabolic Stability Low (Proteolysis)High (No peptide bond)
Key Application Neurotransmitter PrecursorsChiral Building Block, Enzyme Inhibitor
Application in Peptidomimetics

The (S)-2-chloro derivative is frequently used to introduce "difficult" nucleophiles. For example, displacing the chlorine with a thiol (using Potassium Thioacetate) yields (S)-2-acetylthio-3-phenylpropanoic acid , a potent inhibitor of metalloproteases like Carboxypeptidase A and Angiotensin-Converting Enzyme (ACE).

Biological Interface: Substrates vs. Inhibitors

Phenylalanine Derivatives (Substrates)

Derivatives like


-methylphenylalanine act as competitive substrates or inhibitors for Phenylalanine Hydroxylase . They can induce models of phenylketonuria (PKU) in rats by blocking the conversion of Phe to Tyr. They are actively transported across the blood-brain barrier via the Large Neutral Amino Acid Transporter (LAT1).
(S)-2-Chloro Derivatives (Transition State Mimics)

The chloro-acid does not fit into the protein synthesis machinery. Instead, it acts as a bidentate ligand or transition-state analog for Zinc-dependent proteases.

  • Mechanism: The carboxylate coordinates the Zinc ion in the enzyme active site. The

    
    -substituent (Cl or subsequent thiol) mimics the tetrahedral transition state of peptide hydrolysis, effectively "locking" the enzyme.
    

BiologicalActivity cluster_enzyme Carboxypeptidase A Active Site Zn Zn++ Ion Glu Glu-270 (Catalytic Base) Phe_Deriv L-Phe Derivative (Substrate) Phe_Deriv->Zn Weak Coordination Phe_Deriv->Glu Hydrolysis (Cleavage) Cl_Deriv (S)-2-Chloro Acid (Inhibitor) Cl_Deriv->Zn Strong Coordination (Chelation) Cl_Deriv->Glu No Cleavage (Steric Block)

Figure 2: Differential interaction with Zinc-proteases.[4] The chloro-acid (and its thio-derivatives) chelates the catalytic Zinc without undergoing hydrolysis.

References

  • Greenstein, J. P., & Winitz, M. (1961). Chemistry of the Amino Acids. Wiley.
  • Brewster, P., et al. (1950). "Walden Inversion in the Amino Acid Series." Nature, 166, 178-180. Link

  • Koppenhoefer, B., & Schurig, V. (1988). "(S)-2-Chloroalkanoic Acids of High Enantiomeric Purity from (S)-2-Amino Acids." Organic Syntheses, 66, 151. Link

  • Hanson, R. L., et al. (1989). "Synthesis of (S)-2-chloro-3-phenylpropanoic acid and its conversion to ACE inhibitors." Bioorganic Chemistry.
  • BenchChem. (2025).[3][5] "Application Notes and Protocols for the Synthesis of (S)-2-acetylthio-3-phenylpropanoic acid." Link

Sources

Protocols & Analytical Methods

Method

Using (S)-2-Chloro-3-Phenylpropanoic Acid as a chiral building block

Application Note: (S)-2-Chloro-3-Phenylpropanoic Acid as a Chiral Building Block Executive Summary (S)-2-Chloro-3-Phenylpropanoic Acid (CAS: 41998-38-3) is a pivotal chiral synthon derived from the natural amino acid L-P...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: (S)-2-Chloro-3-Phenylpropanoic Acid as a Chiral Building Block

Executive Summary

(S)-2-Chloro-3-Phenylpropanoic Acid (CAS: 41998-38-3) is a pivotal chiral synthon derived from the natural amino acid L-Phenylalanine. It serves as a "chiral switch" intermediate: while it retains the (S)-configuration of the parent amino acid during synthesis, it allows access to (R)-configuration derivatives (such as D-Phenylalanine analogs) via stereospecific


 displacement. This guide details the mechanistic grounding, synthesis protocols, and downstream applications of this building block, emphasizing the critical "Retention-then-Inversion" workflow necessary for high enantiomeric purity.

Scientific Foundation: The "Retention-then-Inversion" Logic

To use this building block effectively, one must understand the counter-intuitive stereochemistry of its formation and utilization.

The Origin: Retention of Configuration

Unlike typical nucleophilic substitutions where a leaving group causes inversion (Walden inversion), the conversion of L-Phenylalanine to (S)-2-Chloro-3-Phenylpropanoic acid proceeds with net retention of configuration.

  • Mechanism: The reaction with sodium nitrite and HCl generates a diazonium salt. The neighboring carboxylate group acts as an intramolecular nucleophile, displacing nitrogen to form a transient, unstable

    
    -lactone (Inversion #1). The chloride ion then attacks this lactone at the 
    
    
    
    -carbon, opening the ring (Inversion #2).
  • Result: Two inversions equal a net retention.[1]

    • Start: L-Phenylalanine (S)

    • End: (S)-2-Chloro-3-Phenylpropanoic Acid

The Application: Inversion of Configuration

Once isolated, the (S)-chloro acid acts as an electrophile. Reaction with nucleophiles (azides, amines, thiols) proceeds via a standard intermolecular


 mechanism.
  • Result: Single inversion.

    • Start: (S)-2-Chloro-3-Phenylpropanoic Acid

    • End: (R)-Target Molecule (e.g., D-Phe derivatives)

Visualizing the Stereochemical Pathway:

StereochemistryFlow LPhe L-Phenylalanine (S-Configuration) Diaz Diazonium Intermediate LPhe->Diaz NaNO2, HCl 0°C Lactone α-Lactone (Transient Inversion #1) Diaz->Lactone -N2 Intramolecular Attack S_Chloro (S)-2-Chloro-3- Phenylpropanoic Acid (Net Retention) Lactone->S_Chloro Cl- Attack Ring Opening R_Target (R)-Target Molecule (e.g., D-Phe Analog) (Inversion #2) S_Chloro->R_Target Nucleophile (Nu-) SN2 Reaction

Figure 1: The stereochemical pathway showing the double-inversion mechanism during synthesis (net retention) followed by single inversion during application.

Detailed Protocols

Protocol A: Synthesis of (S)-2-Chloro-3-Phenylpropanoic Acid

Objective: Convert L-Phenylalanine to the chloro-acid with high enantiomeric retention.

Reagents:

  • L-Phenylalanine (16.5 g, 100 mmol)

  • Hydrochloric acid (5 N, 200 mL)

  • Sodium Nitrite (10.4 g, 150 mmol)

  • Solvents: Water, Dichloromethane (DCM), Brine.

Procedure:

  • Dissolution: In a 500 mL three-necked round-bottom flask, dissolve L-Phenylalanine in 5 N HCl. Mechanical stirring is required due to viscosity changes.

  • Cooling (Critical): Cool the mixture to -5°C to 0°C using an ice/salt bath.

    • Expert Insight: Temperature control is paramount. Exceeding 5°C risks side reactions (elimination to cinnamic acid derivatives) and loss of enantiomeric excess (ee).

  • Diazotization: Dissolve Sodium Nitrite in water (40 mL) and add it dropwise over 2 hours via an addition funnel.

    • Observation: Nitrogen gas will evolve.[1] Ensure the system is vented but protected from moisture.

  • Reaction: Stir at 0°C for 3 hours, then allow to warm to room temperature (RT) slowly over 12 hours.

  • Quenching: Carefully degas the solution under reduced pressure (aspirator) to remove dissolved nitrogen oxides.

  • Extraction: Extract the aqueous phase with DCM (3 x 100 mL).

  • Purification: Wash combined organics with brine, dry over anhydrous

    
    , and concentrate in vacuo.
    
  • Crystallization: Recrystallize from minimal hexane/ethyl acetate to yield white needles.

Quality Control Criteria:

Parameter Specification Method
Yield 65 - 75% Gravimetric
Purity >98% HPLC (C18)
Chiral Purity >98% ee Chiral HPLC (Chiralpak AD-H)

| Specific Rotation |


 | Polarimetry (c=1, EtOH) |
Protocol B: Application - Synthesis of (R)-2-Azido-3-Phenylpropanoic Acid

Objective: Use the (S)-block to synthesize a precursor for D-Phenylalanine (unnatural amino acid) via Walden inversion.

Reagents:

  • (S)-2-Chloro-3-Phenylpropanoic Acid (10 mmol)

  • Sodium Azide (

    
    ) (15 mmol)
    
  • Solvent: DMF (Dry) or DMSO.

Procedure:

  • Preparation: Dissolve the (S)-chloro acid in dry DMF (20 mL) under Argon atmosphere.

  • Nucleophile Addition: Add Sodium Azide carefully.

    • Safety Note:

      
       is toxic and can form explosive hydrazoic acid if acidified. Keep reaction basic/neutral if possible, or use a vent.
      
  • Displacement: Heat the mixture to 50°C for 18–24 hours.

    • Expert Insight: The chloro-leaving group is less reactive than bromo-. Mild heating is required to drive the

      
       reaction, but excessive heat (>80°C) can cause racemization.
      
  • Workup: Pour into ice water, acidify to pH 2 with dilute

    
    , and extract immediately with Ethyl Acetate.
    
  • Result: The product is (R)-2-Azido-3-Phenylpropanoic acid, which can be hydrogenated (

    
    ) to yield D-Phenylalanine.
    

Downstream Applications & Workflow

The utility of (S)-2-Chloro-3-Phenylpropanoic acid extends beyond simple amino acid synthesis. It is a scaffold for peptidomimetics and depsipeptides.

Common Transformations:

  • Thio-displacement: Reaction with Potassium Thioacetate

    
     (R)-2-Acetylthio-3-phenylpropanoic acid (Intermediate for ACE inhibitors).
    
  • Aminolysis: Reaction with primary amines

    
     N-substituted (R)-amino acids.
    
  • Esterification: Reaction with alcohols

    
     Chiral esters (retaining S-configuration if COOH is activated, or inverting if alkylation is performed on the chloro-carbon).
    

ApplicationWorkflow Base (S)-2-Chloro-3-Phenylpropanoic Acid (Building Block) Azide Reaction: NaN3 / DMF Type: SN2 (Inversion) Base->Azide Thio Reaction: KSAc / Acetone Type: SN2 (Inversion) Base->Thio Ester Reaction: R-OH / DCC / DMAP Type: Esterification (Retention) Base->Ester D_Phe Product: (R)-2-Azido Acid (Precursor to D-Phe) Azide->D_Phe Inhibitor Product: (R)-2-Acetylthio Acid (ACE Inhibitor Scaffold) Thio->Inhibitor Depsi Product: (S)-Chloro Ester (Depsipeptide Block) Ester->Depsi

Figure 2: Divergent synthetic pathways. Note that modification of the carboxyl group (Right branch) retains the (S)-configuration, while displacement of the chloride (Left/Center branches) inverts it to (R).

Safety & Handling (SDS Summary)

  • Hazards: Skin Corrosion/Irritation (Category 1B). Causes severe skin burns and eye damage.

  • Storage: Store at room temperature, strictly dry. Hydrolysis can occur over prolonged exposure to moisture, releasing HCl and forming Phenyllactic acid.

  • Disposal: Neutralize with sodium bicarbonate before disposal into organic waste streams. Avoid mixing with strong oxidizers.

References

  • Koppenhoefer, B.; Schurig, V. "(S)-2-Chloroalkanoic Acids of High Enantiomeric Purity from (S)-2-Amino Acids: (S)-2-Chloropropanoic Acid". Organic Syntheses, 1988 , 66, 151. (Protocol adapted for Phenylalanine).[1][2][3][4][5]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 11830113, (S)-2-Chloro-3-Phenylpropanoic Acid". PubChem, 2025 .

  • Lee, S. et al. "Crystallization-Induced Chiral Inversion as the Key Step for Synthesis of (S)-2-Acetylthio-3-phenylpropanoic Acid from L-Phenylalanine". Organic Letters, 2004 , 6(19), 3233–3235.[6] (Demonstrates downstream inversion applications).

  • Rickard, L. et al. "The Conversion of L-Phenylalanine to (S)-2-Hydroxy-3-phenylpropanoic Acid: A Simple, Visual Example of a Stereospecific SN2 Reaction". Journal of Chemical Education, 2010 . (Mechanistic confirmation of retention).

Sources

Application

Application Notes and Protocols for the Esterification of (S)-2-Chloro-3-Phenylpropanoic Acid

Introduction: The Significance of Chiral α-Chloro Esters in Medicinal Chemistry (S)-2-Chloro-3-phenylpropanoic acid and its corresponding esters are valuable chiral building blocks in the synthesis of a variety of pharma...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Chiral α-Chloro Esters in Medicinal Chemistry

(S)-2-Chloro-3-phenylpropanoic acid and its corresponding esters are valuable chiral building blocks in the synthesis of a variety of pharmaceutical compounds. The presence of the chlorine atom at the α-position to the carbonyl group makes these molecules versatile intermediates for the introduction of various functionalities through nucleophilic substitution, while the stereochemistry at this center is often crucial for the biological activity of the final drug substance.[1][2] The ester moiety serves as a readily accessible protecting group for the carboxylic acid and can be tailored to modify properties such as solubility and bioavailability. Consequently, the development of robust and stereoretentive esterification protocols for (S)-2-chloro-3-phenylpropanoic acid is of significant interest to researchers in drug discovery and development.[3][4]

This application note provides detailed protocols for two distinct and reliable methods for the esterification of (S)-2-chloro-3-phenylpropanoic acid: a classic acid-catalyzed Fischer-Speier esterification and a milder Steglich esterification for substrates that may be sensitive to harsh acidic conditions.

Method 1: Fischer-Speier Esterification with Methanol

This method is a cost-effective and straightforward approach for the synthesis of methyl (S)-2-chloro-3-phenylpropanoate, particularly suitable for scaling up. The reaction utilizes an acid catalyst in an excess of the alcohol, which also serves as the solvent, to drive the equilibrium towards the ester product.[5][6]

Causality of Experimental Choices

The choice of a strong acid catalyst, such as p-toluenesulfonic acid (p-TsOH), is crucial for protonating the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by the alcohol.[7] Using the alcohol (in this case, methanol) as the solvent ensures a high concentration of the nucleophile, shifting the reaction equilibrium towards the product side in accordance with Le Châtelier's principle.[6] The reaction is typically performed at room temperature to minimize potential side reactions, such as racemization or elimination, which can be more prevalent at elevated temperatures.

Potential Side Reactions

A primary concern with chiral α-halo acids is the potential for racemization at the stereocenter. Under acidic conditions, enolization of the carbonyl group can lead to a loss of stereochemical integrity. Furthermore, elimination of HCl to form the corresponding α,β-unsaturated acid is another possible side reaction, especially if the reaction is heated. Careful temperature control is therefore essential.

Experimental Protocol

Materials:

  • (S)-2-Chloro-3-phenylpropanoic acid

  • Methanol (anhydrous)

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure: [8]

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve (S)-2-chloro-3-phenylpropanoic acid (1.0 eq) in anhydrous methanol (10-20 volumes).

  • Cool the solution to 0 °C in an ice bath.

  • Add p-toluenesulfonic acid monohydrate (0.1-0.2 eq) portion-wise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or HPLC.

  • Upon completion, neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is ~7-8.

  • Concentrate the mixture under reduced pressure to remove the excess methanol.

  • Extract the aqueous residue with ethyl acetate (3 x 10 volumes).

  • Combine the organic layers and wash with brine (1 x 10 volumes).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl (S)-2-chloro-3-phenylpropanoate.

Purification:

The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Data Summary Table
ParameterValue/ConditionRationale
Substrate(S)-2-Chloro-3-phenylpropanoic acidStarting material
ReagentMethanolEsterifying agent and solvent
Catalystp-Toluenesulfonic acid monohydrateAcid catalyst to activate the carboxylic acid
Temperature0 °C to Room TemperatureMinimizes racemization and other side reactions
Reaction Time12-24 hoursTypical duration for completion
Work-upNaHCO₃ wash, ExtractionNeutralizes catalyst and isolates the product

Diagram of Fischer-Speier Esterification Workflow

Fischer_Esterification A Dissolve (S)-2-Chloro-3-phenylpropanoic acid in anhydrous Methanol B Cool to 0 °C A->B C Add p-TsOH catalyst B->C D Stir at Room Temperature (12-24h) C->D E Neutralize with NaHCO₃ D->E F Remove Methanol E->F G Extract with Ethyl Acetate F->G H Wash with Brine G->H I Dry over Na₂SO₄ H->I J Concentrate I->J K Purify by Column Chromatography J->K L Methyl (S)-2-chloro-3-phenylpropanoate K->L

Caption: Workflow for Fischer-Speier Esterification.

Method 2: Steglich Esterification

For substrates that are sensitive to strong acids or require milder reaction conditions to preserve stereochemical integrity, the Steglich esterification is an excellent alternative.[9] This method utilizes a coupling agent, N,N'-dicyclohexylcarbodiimide (DCC), and a nucleophilic catalyst, 4-dimethylaminopyridine (DMAP), to facilitate the ester formation at room temperature.[10]

Causality of Experimental Choices

DCC activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate.[9] DMAP acts as an acyl transfer agent, reacting with the O-acylisourea to form a reactive N-acylpyridinium salt. This intermediate is then readily attacked by the alcohol to form the desired ester.[10] The use of DMAP as a catalyst significantly accelerates the reaction and suppresses the formation of the N-acylurea byproduct.[9] The reaction is typically carried out in an aprotic solvent like dichloromethane (DCM) to avoid interference with the reactive intermediates.

Potential Side Reactions

The primary byproduct of the Steglich esterification is dicyclohexylurea (DCU), which is sparingly soluble in most organic solvents and can often be removed by filtration. A potential side reaction is the formation of N-acylurea if the activated intermediate rearranges before reacting with the alcohol. The use of catalytic DMAP largely mitigates this.[9]

Experimental Protocol

Materials:

  • (S)-2-Chloro-3-phenylpropanoic acid

  • Alcohol (e.g., methanol, ethanol, or other primary/secondary alcohols)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM, anhydrous)

  • Dilute hydrochloric acid (e.g., 1 M HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure: [10][11]

  • To a solution of (S)-2-chloro-3-phenylpropanoic acid (1.0 eq), the desired alcohol (1.2 eq), and DMAP (0.1 eq) in anhydrous DCM (10-20 volumes) in a round-bottom flask, add a solution of DCC (1.1 eq) in anhydrous DCM at 0 °C under an inert atmosphere.

  • Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 2-4 hours. Monitor the reaction progress by TLC or HPLC.

  • After completion, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).

  • Wash the filtrate successively with 1 M HCl (2 x 10 volumes), saturated aqueous NaHCO₃ solution (2 x 10 volumes), and brine (1 x 10 volumes).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.

Purification:

The crude product can be purified by column chromatography on silica gel.

Data Summary Table
ParameterValue/ConditionRationale
Substrate(S)-2-Chloro-3-phenylpropanoic acidStarting material
ReagentsAlcohol, DCC, DMAPEsterifying agent, coupling agent, and catalyst
SolventDichloromethane (anhydrous)Aprotic solvent to facilitate the reaction
Temperature0 °C to Room TemperatureMild conditions to preserve stereochemistry
Reaction Time2-4 hoursTypically a rapid reaction
Work-upFiltration, Acid/Base WashesRemoves DCU byproduct and other impurities

Diagram of Steglich Esterification Mechanism

Steglich_Mechanism cluster_0 Activation of Carboxylic Acid cluster_1 Acyl Transfer cluster_2 Nucleophilic Attack R-COOH R-COOH O_acylisourea O-Acylisourea Intermediate R-COOH->O_acylisourea + DCC DCC DCC N_acylpyridinium N-Acylpyridinium Intermediate O_acylisourea->N_acylpyridinium + DMAP DMAP DMAP Ester Ester (R-COOR') N_acylpyridinium->Ester + R'-OH R'-OH R'-OH

Caption: Simplified mechanism of Steglich Esterification.

Reaction Monitoring, Purification, and Characterization

Reaction Monitoring

The progress of the esterification reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A decrease in the starting carboxylic acid spot/peak and the appearance of the less polar ester product spot/peak indicates the progression of the reaction.

Purification of the Ester

Post-reaction work-up is crucial to remove unreacted starting materials, byproducts, and the catalyst.

  • Extraction and Washing: As detailed in the protocols, a standard aqueous work-up involving washing with a mild base (e.g., NaHCO₃ solution) will remove the acidic starting material and the acid catalyst (in the Fischer method).

  • Filtration: For the Steglich esterification, the insoluble dicyclohexylurea (DCU) byproduct is conveniently removed by filtration.

  • Column Chromatography: For high purity, column chromatography on silica gel is the recommended method. A gradient elution with a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate) will effectively separate the ester from any remaining impurities.

Characterization of the Final Product

The structure and purity of the synthesized ester should be confirmed by standard analytical techniques:

  • NMR Spectroscopy (¹H and ¹³C): Provides confirmation of the chemical structure.

  • Mass Spectrometry (MS): Confirms the molecular weight of the ester.

  • Infrared Spectroscopy (IR): Shows the characteristic ester carbonyl stretch (~1740 cm⁻¹).

Chiral Purity Analysis

Maintaining the enantiomeric purity of the final product is critical. The enantiomeric excess (ee) of the synthesized ester should be determined using a chiral analytical technique.

  • Chiral High-Performance Liquid Chromatography (Chiral HPLC): This is the most common and reliable method for determining enantiomeric purity.[12] A chiral stationary phase is used to separate the enantiomers, and the ratio of the peak areas gives the enantiomeric excess.[13]

  • Chiral Gas Chromatography (Chiral GC): For volatile esters, chiral GC can also be employed for enantiomeric separation.

Safety and Handling Precautions

  • (S)-2-Chloro-3-phenylpropanoic acid: This compound is a corrosive solid. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust.

  • p-Toluenesulfonic acid: A corrosive and irritant solid. Handle with appropriate PPE.

  • DCC: A potent skin allergen and sensitizer. Always handle with gloves in a well-ventilated fume hood.

  • DMAP: Toxic and should be handled with care.

  • Solvents: Methanol and dichloromethane are flammable and toxic. Handle in a well-ventilated fume hood.

Always consult the Safety Data Sheet (SDS) for each chemical before use.

Conclusion

The choice of esterification protocol for (S)-2-chloro-3-phenylpropanoic acid depends on the specific requirements of the synthesis, including the scale, the sensitivity of the substrate to acidic conditions, and the desired purity of the final product. The Fischer-Speier method offers a simple and economical route for large-scale synthesis, while the Steglich esterification provides a mild and efficient alternative for more delicate substrates. In both cases, careful monitoring of the reaction and rigorous purification and characterization, including chiral analysis, are essential to ensure the quality and stereochemical integrity of the final ester product.

References

  • Tsai, J. H., Takaoka, L. R., Powell, N. A., & Nowick, J. S. (2002). SYNTHESIS OF AMINO ACID ESTER ISOCYANATES: METHYL (S)
  • PubChem. (S)-2-Chloro-3-Phenylpropanoic Acid. Retrieved from [Link]

  • Organic Chemistry Portal. Acid to Ester - Common Conditions. Retrieved from [Link]

  • AWS. Enantioselective Protonation of Catalytically Generated Chiral Enolates as an Approach to the Synthesis of α–Chloroesters. Retrieved from [Link]

  • Fisher Scientific. (2025).
  • Sigma-Aldrich. (2023).
  • Merck Millipore.
  • PrepChem.com. Synthesis of methyl 3-phenylpropionate. Retrieved from [Link]

  • Lab5 procedure esterific
  • OperaChem. (2024).
  • RSC Publishing. (2015).
  • RSC Publishing. (2020).
  • Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions.
  • ChemSpider Synthetic Pages. (2014).
  • Organic Syntheses Procedure.
  • X-MOL.
  • YouTube. (2024).
  • Wikipedia. Chiral analysis.
  • ResearchGate. (2025). (PDF) New chiral recognition reagents for the determination of absolute stereochemistry and enantiomeric purity by NMR.
  • ANALYTICAL CHIRAL SEPAR
  • SK pharmteco.
  • PMC. (2023).
  • Reddit. (2022). DCC/DMAP coupling reaction selection?
  • Google P
  • FULIR. (2021). Enantioselective Synthesis of 3-Aryl-3-hydroxypropanoic Esters as Subunits for Chiral Liquid Crystals.
  • Master Organic Chemistry.
  • Beilstein Journal of Organic Chemistry. (2022).
  • PubChem. 2-Chloro-3-phenylpropanoic acid. Retrieved from [Link]

  • Google Patents. (2013).
  • Organic Chemistry Portal. Steglich Esterification. Retrieved from [Link]

  • Organic Syntheses Procedure. (2002). SYNTHESIS OF AMINO ACID ESTER ISOCYANATES: METHYL (S)
  • LCGC International. A Strategy for Developing HPLC Methods for Chiral Drugs.
  • Allen. A racemic mixture of (+-) 2-pheynl propanoic acid on esterification with (+) 2-butanol gives two esters. Mention the seterichemistry of the two ester produced.
  • Chemguide.
  • Chemistry Steps.
  • Organic Syntheses Procedure. 2-Methyl-3-phenylpropanal.
  • PubChem. (S)-2-Chloro-3-Phenylpropanoic Acid. Retrieved from [Link]

  • SK pharmteco. The Significance of Chirality in Drug Design and Development.
  • RSC Publishing. (2024). The significance of chirality in contemporary drug discovery-a mini review.
  • The Role of Chiral Reagents in Modern Organic Synthesis.
  • PubChem. 2-Chloro-3-phenylpropanoic acid. Retrieved from [Link]

  • PMC. (2014). The Significance of Chirality in Drug Design and Development.
  • RSC Publishing. (2024). The significance of chirality in contemporary drug discovery-a mini review.

Sources

Method

(S)-2-Chloro-3-Phenylpropanoic Acid: A Chiral Building Block for Advanced Peptidomimetic Synthesis

Introduction: The Role of Chiral Scaffolds in Modern Drug Discovery In the landscape of modern drug discovery, peptidomimetics have emerged as a compelling class of therapeutics that bridge the gap between the high speci...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Role of Chiral Scaffolds in Modern Drug Discovery

In the landscape of modern drug discovery, peptidomimetics have emerged as a compelling class of therapeutics that bridge the gap between the high specificity of peptides and the favorable pharmacokinetic properties of small molecules.[1] These synthetic molecules are designed to mimic the three-dimensional structure and biological activity of natural peptides, while offering enhanced stability against enzymatic degradation, improved oral bioavailability, and better cell permeability.[2][3] Central to the design of effective peptidomimetics is the use of chiral building blocks that introduce specific conformational constraints and functionalities. (S)-2-Chloro-3-phenylpropanoic acid, a halogenated derivative of phenylalanine, is a versatile chiral building block that offers a unique combination of stereochemistry, reactivity, and structural features, making it a valuable tool for the synthesis of sophisticated peptidomimetics, including protease inhibitors.[4][5]

This technical guide provides an in-depth exploration of the applications of (S)-2-Chloro-3-phenylpropanoic acid in peptidomimetic synthesis. We will delve into its physicochemical properties, provide a detailed, field-proven protocol for its incorporation into a dipeptide scaffold, and discuss the mechanistic rationale behind the synthetic strategy. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique attributes of this chiral building block in their therapeutic design endeavors.

Physicochemical Properties of (S)-2-Chloro-3-Phenylpropanoic Acid

A thorough understanding of the physicochemical properties of a building block is paramount for its effective use in synthesis. The following table summarizes the key properties of (S)-2-Chloro-3-phenylpropanoic acid.

PropertyValueSource
Molecular Formula C₉H₉ClO₂[6][7]
Molecular Weight 184.62 g/mol [6][7]
CAS Number 41998-38-3[6]
Appearance White to off-white solid---
Melting Point Not available[8]
Boiling Point Not available[8]
Solubility Soluble in organic solvents such as methanol, ethanol, and dichloromethane.---
Chirality (S)-enantiomer[6]
IUPAC Name (2S)-2-chloro-3-phenylpropanoic acid[6]
InChI Key LIDRHDRWTSPELB-QMMMGPOBSA-N[6]
SMILES C1=CC=C(C=C1)CCl[6]

Synthetic Application: Solution-Phase Synthesis of a Dipeptide Mimic

The incorporation of (S)-2-chloro-3-phenylpropanoic acid into a peptide backbone introduces a unique electrophilic center at the α-carbon, which can be exploited for further functionalization. The following protocol details a representative solution-phase synthesis of a dipeptide mimic, coupling (S)-2-chloro-3-phenylpropanoic acid with an amino acid ester. This method highlights the fundamental principles of amide bond formation and the handling of this specific chiral building block.

Reaction Scheme

G cluster_reactants Reactants cluster_reagents Reagents & Conditions cluster_product Product reactant1 (S)-2-Chloro-3-Phenylpropanoic Acid product Dipeptide Mimic reactant1->product reactant2 Amino Acid Ester (e.g., H-Gly-OEt) reactant2->product reagent1 Coupling Agent (e.g., EDC, HOBt) reagent1->product reagent2 Base (e.g., DIPEA) reagent2->product reagent3 Solvent (e.g., DCM) reagent3->product condition Room Temperature condition->product

Caption: Solution-phase synthesis of a dipeptide mimic.

Detailed Experimental Protocol

Objective: To synthesize a dipeptide mimic by coupling (S)-2-chloro-3-phenylpropanoic acid with glycine ethyl ester.

Materials:

  • (S)-2-Chloro-3-phenylpropanoic acid

  • Glycine ethyl ester hydrochloride (H-Gly-OEt·HCl)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 1 M aqueous hydrochloric acid (HCl) solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • Preparation of the Amino Acid Ester: In a round-bottom flask, dissolve glycine ethyl ester hydrochloride (1.1 equivalents) in anhydrous DCM. Add DIPEA (1.2 equivalents) dropwise at 0 °C and stir for 15 minutes to neutralize the hydrochloride salt and generate the free amine.

  • Activation of the Carboxylic Acid: In a separate round-bottom flask, dissolve (S)-2-chloro-3-phenylpropanoic acid (1.0 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM. Cool the solution to 0 °C in an ice bath. Add EDC·HCl (1.1 equivalents) to the solution and stir for 30 minutes. The formation of the active ester can be monitored by thin-layer chromatography (TLC).

  • Coupling Reaction: To the activated carboxylic acid solution at 0 °C, add the freshly prepared solution of glycine ethyl ester dropwise. Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by TLC.

  • Work-up:

    • Once the reaction is complete, dilute the mixture with DCM.

    • Wash the organic layer sequentially with 1 M HCl (2 x), saturated NaHCO₃ solution (2 x), and brine (1 x).

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure dipeptide mimic.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Causality Behind Experimental Choices
  • Choice of Coupling Reagents: EDC·HCl and HOBt are a standard and effective combination for amide bond formation.[9] EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then converted to the less reactive but more selective HOBt active ester. This two-step activation minimizes side reactions and racemization.[9]

  • Use of DIPEA: DIPEA is a non-nucleophilic organic base used to neutralize the hydrochloride salt of the amino acid ester without interfering with the coupling reaction.[10]

  • Anhydrous Conditions: While not as critical as in some other organic reactions, using anhydrous solvents helps to prevent the hydrolysis of the activated carboxylic acid intermediate, thereby maximizing the yield of the desired peptide.

  • Aqueous Work-up: The series of aqueous washes is crucial for removing unreacted starting materials, coupling reagents, and byproducts. The acidic wash removes excess base (DIPEA), the basic wash removes unreacted carboxylic acid and HOBt, and the brine wash removes residual water-soluble impurities.

Mechanistic Insights and Stereochemical Considerations

The coupling reaction proceeds via a nucleophilic acyl substitution mechanism. The key is the activation of the carboxylic acid group of (S)-2-chloro-3-phenylpropanoic acid, making it susceptible to nucleophilic attack by the amino group of the glycine ethyl ester. The stereochemical integrity of the chiral center at the α-carbon of the chloro-acid is generally maintained under these standard coupling conditions, as the reaction does not directly involve this center.

G cluster_step1 Step 1: Activation cluster_step2 Step 2: Coupling cluster_byproducts Byproducts A (S)-2-Chloro-3-Phenylpropanoic Acid + EDC B O-Acylisourea Intermediate A->B C + HOBt B->C I EDU (Urea) B->I D HOBt Active Ester C->D F Nucleophilic Attack D->F E Amino Acid Ester (H-Gly-OEt) E->F G Tetrahedral Intermediate F->G H Dipeptide Mimic G->H J HOBt G->J

Caption: Mechanism of peptide coupling.

Applications in Peptidomimetic Design

The incorporation of the (S)-2-chloro-3-phenylpropyl moiety into a peptide backbone offers several advantages for peptidomimetic design:

  • Conformational Constraint: The bulky phenyl and chloro substituents restrict the conformational freedom of the peptide backbone, which can lead to a more defined three-dimensional structure. This pre-organization can enhance binding affinity and selectivity for the target receptor or enzyme.

  • Increased Lipophilicity: The phenyl group increases the lipophilicity of the resulting peptidomimetic, which can improve its ability to cross cell membranes and enhance oral bioavailability.

  • Metabolic Stability: The non-natural α-chloro-β-phenylpropyl residue is resistant to cleavage by common proteases, thereby increasing the in vivo half-life of the peptidomimetic.

  • Electrophilic Handle for Further Modification: The chlorine atom at the α-position serves as a handle for further chemical modifications. It can be displaced by various nucleophiles to introduce a diverse range of functional groups, allowing for the fine-tuning of the peptidomimetic's properties. This opens up possibilities for creating libraries of analogs for structure-activity relationship (SAR) studies.

Conclusion and Future Perspectives

(S)-2-Chloro-3-phenylpropanoic acid is a valuable and versatile chiral building block for the synthesis of advanced peptidomimetics. Its unique structural and electronic properties allow for the introduction of conformational constraints, enhanced metabolic stability, and a handle for further diversification. The detailed protocol provided herein offers a reliable method for its incorporation into peptide-like structures, and the underlying chemical principles can be adapted for a variety of synthetic targets. As the demand for more sophisticated and effective therapeutics continues to grow, the strategic use of such chiral building blocks will undoubtedly play a pivotal role in the future of drug discovery and development.

References

  • Diversity-oriented synthesis of macrocyclic peptidomimetics. Proc Natl Acad Sci U S A. 2011;108(17):6793-6798. Available at: [Link]

  • Reactions Acid Chlorides With Amines. YouTube. Published March 13, 2017. Available at: [Link]

  • N‐ to C‐Peptide Synthesis, Arguably the Future for Sustainable Production. Angew Chem Int Ed Engl. 2021;60(11):5654-5676. Available at: [Link]

  • acyl chlorides with ammonia or primary amines. Chemguide. Accessed January 25, 2026. Available at: [Link]

  • The Greening of Peptide Synthesis. Green Chemistry. 2014;16(8):3675-3680. Available at: [Link]

  • Synthesis of Amino Acid Ester Isocyanates: Methyl (S)-2-Isocyanato-3-Phenylpropanoate. Synlett. 2004;(12):2171-2173. Available at: [Link]

  • (S)-2-Chloro-3-Phenylpropanoic Acid. PubChem. Accessed January 25, 2026. Available at: [Link]

  • (S)-2-Chloro-3-Phenylpropanoic Acid. PubChem. Accessed January 25, 2026. Available at: [Link]

  • 2-chloro-3-phenylpropanoic acid. Mol-Instincts. Accessed January 25, 2026. Available at: [Link]

  • Novel process for the preparation of amino acid derivatives. Google Patents. Published August 3, 2011.
  • 2-Chloro-3-phenylpropanoic acid. PubChem. Accessed January 25, 2026. Available at: [Link]

  • Synthesis and antimicrobial activities of His(2-aryl)-Arg and Trp-His(2-aryl) classes of dipeptidomimetics. MedChemComm. 2014;5(5):671-676. Available at: [Link]

  • Introduction to Peptide Synthesis. Curr Protoc Protein Sci. 2007;Chapter 18:Unit 18.1. Available at: [Link]

  • Advances in Peptidomimetics for Next-Generation Therapeutics: Strategies, Modifications, and Applications. J Med Chem. 2024;67(1):1-58. Available at: [Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Nowick Lab Protocols. Published March 17, 2020.
  • Synthesis of Polymyxin-Inspired Peptidomimetics. Methods Mol Biol. 2021;2334:107-123. Available at: [Link]

  • Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Eur J Med Chem. 2021;223:113647. Available at: [Link]

  • Synthetic and computational efforts towards the development of peptidomimetics and small-molecule SARS-CoV 3CLpro inhibitors. RSC Med Chem. 2021;12(5):734-754. Available at: [Link]

  • α-Amino Acid synthesis by C-C coupling. Organic Chemistry Portal. Accessed January 25, 2026. Available at: [Link]

  • AMINO ACIDS AND PROTEINS. St. Paul's Cathedral Mission College. Accessed January 25, 2026. Available at: [Link]

  • Peptidomimetics: Synthetic Tools for Drug Discovery and Development. Front Chem. 2021;9:799208. Available at: [Link]

Sources

Application

Precision Synthesis of Chiral Carboxypeptidase Inhibitors via (S)-2-Chloro-3-Phenylpropanoic Acid

Executive Summary This application note details the strategic utilization of (S)-2-Chloro-3-Phenylpropanoic Acid (S-CPPA) as a chiral scaffold for the synthesis of potent Carboxypeptidase (CP) inhibitors. Metallocarboxyp...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the strategic utilization of (S)-2-Chloro-3-Phenylpropanoic Acid (S-CPPA) as a chiral scaffold for the synthesis of potent Carboxypeptidase (CP) inhibitors. Metallocarboxypeptidases (MCPs), such as Carboxypeptidase A (CPA), B (CPB), and Thrombin-Activatable Fibrinolysis Inhibitor (TAFI), are zinc-dependent exopeptidases implicated in hypertension, fibrinolysis, and inflammation.

The core of this protocol relies on the Walden Inversion , exploiting the electrophilic nature of the


-chloro stereocenter to introduce a thiol-based Zinc-Binding Group (ZBG) with high stereochemical fidelity. By starting with the (S)-chloride, researchers can access the (R)-mercapto  series of inhibitors—a configuration often critical for optimal coordination with the active site zinc ion in specific MCP subclasses.

Scientific Foundation & Mechanism

The Zinc-Binding Strategy

Potent MCP inhibitors typically consist of two domains:

  • The Zinc-Binding Group (ZBG): A moiety that coordinates the catalytic

    
     ion. Thiol (
    
    
    
    ) groups are among the most potent ZBGs due to the strong interaction between sulfur and zinc.
  • The Recognition Element: A hydrophobic side chain (phenyl) and a peptide backbone that interacts with the

    
     and 
    
    
    
    subsites of the enzyme.
Stereochemical Inversion (The "Why")

The synthesis utilizes a bimolecular nucleophilic substitution (


) to displace the chloride leaving group with a thioacetate nucleophile.
  • Starting Material: (S)-2-Chloro-3-Phenylpropanoic Acid.

  • Mechanism: The nucleophile attacks the chiral center from the backside (180° relative to the C-Cl bond).[1][2]

  • Outcome: Complete inversion of configuration from (S) to (R) .

This pathway is chemically superior to direct sulfuration of phenylalanine as it avoids racemization prone conditions often seen in other routes.

G Start (S)-2-Chloro-3- Phenylpropanoic Acid TS Transition State (Trigonal Bipyramidal) Start->TS + Thioacetate (SN2) Inter (R)-2-Acetylthio- Intermediate TS->Inter Inversion (Walden) Final (R)-2-Mercapto- Inhibitor Inter->Final Hydrolysis

Figure 1: Stereochemical inversion pathway converting the (S)-chloro precursor to the (R)-mercapto inhibitor scaffold.

Experimental Protocols

Protocol A: Synthesis of the Zinc-Binding Scaffold

Objective: Convert (S)-2-Chloro-3-Phenylpropanoic Acid to (R)-2-Acetylthio-3-Phenylpropanoic Acid.

Reagents & Equipment[3][4]
  • Precursor: (S)-2-Chloro-3-Phenylpropanoic Acid (>98% ee).

  • Nucleophile: Potassium Thioacetate (KSAc).[4]

  • Solvent: Anhydrous DMF (Dimethylformamide).

  • Workup: 1N HCl, Ethyl Acetate (EtOAc), Magnesium Sulfate (

    
    ).
    
Step-by-Step Methodology
  • Preparation: In a flame-dried round-bottom flask, dissolve 10 mmol of (S)-2-Chloro-3-Phenylpropanoic Acid in 20 mL of anhydrous DMF under an inert atmosphere (

    
     or Ar).
    
  • Nucleophilic Attack: Cool the solution to 0°C. Add Potassium Thioacetate (12 mmol, 1.2 eq) portion-wise to control exotherm.

  • Reaction: Allow the mixture to warm to Room Temperature (25°C) and stir for 4–6 hours.

    • Note: Monitoring via TLC (Hexane:EtOAc 3:1) is essential.[1] The starting chloride spot (

      
      ) should disappear, replaced by the thioester (
      
      
      
      ).
  • Quenching: Pour the reaction mixture into 100 mL of ice-water.

  • Acidification: Carefully acidify to pH 2.0 using 1N HCl. Caution: Hydrogen sulfide gas may be generated if excess thioacetate is present; perform in a fume hood.

  • Extraction: Extract with EtOAc (

    
     mL). Wash combined organics with brine (
    
    
    
    mL) to remove DMF.
  • Drying: Dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
  • Purification: Recrystallize from Hexane/EtOAc or purify via flash column chromatography to yield (R)-2-Acetylthio-3-Phenylpropanoic Acid .

Data Specification Table:

Parameter Specification
Yield 85–92%
Appearance White to off-white crystalline solid
Melting Point 78–80°C

| Chiral Purity (HPLC) | >98% ee (Inverted configuration) |

Protocol B: Coupling and Deprotection (Inhibitor Assembly)

Objective: Couple the scaffold to a


 amino acid (e.g., L-Phenylalanine methyl ester) and deprotect the thiol to activate the inhibitor.
Step-by-Step Methodology
  • Activation: Dissolve the (R)-2-Acetylthio acid (5 mmol) in DCM (50 mL). Add EDC

    
    HCl (1.1 eq) and HOBt (1.1 eq). Stir for 15 min at 0°C.
    
  • Coupling: Add the amine component (e.g., L-Phe-OMe

    
     HCl) (1.0 eq) and DIPEA (2.5 eq). Stir at RT overnight.
    
  • Workup: Wash with 1N HCl, sat.

    
    , and brine. Dry and concentrate.
    
  • Thiol Deprotection (Activation):

    • Dissolve the coupled thioester in degassed Methanol.

    • Add 1N NaOH (2.0 eq) under Nitrogen (strictly oxygen-free to prevent disulfide dimerization).

    • Stir for 1 hour. Acidify to pH 2 with 1N HCl.

    • Extract immediately with EtOAc and concentrate.

Quality Control & Validation

Ellman’s Test for Free Thiols

To verify the final deprotection (Protocol B, Step 4), use 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).

  • Positive Result: Appearance of a yellow color (absorbance at 412 nm) indicates the presence of the free thiol (active inhibitor).

  • Negative Control: The S-acetyl intermediate should yield no color.

Chiral HPLC Method
  • Column: Chiralpak AD-H or OD-H (4.6 x 250 mm).

  • Mobile Phase: Hexane : Isopropanol : TFA (90 : 10 : 0.1).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Validation: The (R)-mercapto enantiomer typically elutes distinct from the (S)-enantiomer (prepared via retention routes for comparison).

Pathway Interaction Map

The following diagram illustrates the interaction between the synthesized (R)-inhibitor and the Carboxypeptidase Active Site.

InhibitorInteraction cluster_complex Enzyme-Inhibitor Complex Zn Active Site Zinc (Zn++) Glu270 Glu-270 (Catalytic Base) Thiol Thiol Group (-SH) Glu270->Thiol Proton Transfer (Potential) Arg145 Arg-145 (Substrate Recognition) Hydrophobic Hydrophobic Pocket (S1' Subsite) Thiol->Zn Coordination (Inhibition) Phenyl Phenyl Ring (Side Chain) Phenyl->Hydrophobic Van der Waals Carboxyl C-Terminal Carboxylate Carboxyl->Arg145 Salt Bridge

Figure 2: Molecular interaction mechanism between the synthesized (R)-mercapto inhibitor and the Carboxypeptidase A active site.

References

  • Ondetti, M. A., et al. (1979).[5] "Design of potent and specific inhibitors of carboxypeptidases A and B." Biochemistry. [Link][5]

  • Park, J. D., Lee, K. J., & Kim, D. H. (2001).[6] "A new inhibitor design strategy for carboxypeptidase A as exemplified by N-(2-chloroethyl)-N-methylphenylalanine." Bioorganic & Medicinal Chemistry. [Link]

  • Lloyd, K., et al. (1998). "Inhibition of carboxypeptidase A by (S)-2-mercapto-3-phenylpropanoic acid." Chemical Communications. [Link]

  • Streitwieser, A. (1956).[7] "Solvolytic Displacement Reactions At Saturated Carbon Atoms (SN2 Mechanism)." Chemical Reviews. [Link]

Sources

Method

Application Note: Chemoselective Reduction of (S)-2-Chloro-3-Phenylpropanoic Acid

Executive Summary This guide details the high-fidelity reduction of (S)-2-chloro-3-phenylpropanoic acid (1) to (S)-2-chloro-3-phenylpropan-1-ol (2). This transformation is a critical node in the synthesis of chiral epoxi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the high-fidelity reduction of (S)-2-chloro-3-phenylpropanoic acid (1) to (S)-2-chloro-3-phenylpropan-1-ol (2). This transformation is a critical node in the synthesis of chiral epoxides and amino-alcohol pharmacophores (e.g., Bestatin, Amprenavir intermediates).

The primary challenge in this reduction is chemoselectivity : reducing the carboxylic acid without displacing the


-chloro substituent or racemizing the labile 

-chiral center. While Lithium Aluminum Hydride (LAH) is a common reducing agent, it is unsuitable here due to its basicity (promoting racemization via enolization) and tendency to cause hydrodehalogenation.

This protocol presents two validated methodologies:

  • Method A (Borane-Dimethyl Sulfide): The "Gold Standard" for enantiomeric retention (>99% ee) and chemoselectivity.

  • Method B (Mixed Anhydride/NaBH

    
    ):  A scalable, non-cryogenic alternative avoiding odorous sulfur byproducts.
    

Mechanistic Insight & Rationale

The Racemization Challenge

-Halo acids are highly susceptible to racemization under basic conditions due to the high acidity of the 

-proton (inductive effect of the halogen).
  • Risk: Basic reagents (LAH, alkoxides) abstract the

    
    -proton, forming an achiral enolate.
    
  • Solution: Borane (

    
    )  acts as an electrophilic reducing agent. It coordinates to the carbonyl oxygen, activating it for intramolecular hydride transfer without requiring a basic intermediate.
    
Borane Reduction Mechanism

The mechanism proceeds through a triacyloxyborane intermediate. Crucially, the hydride transfer is intramolecular, and the reaction medium remains acidic/neutral, preserving the stereocenter.

BoraneMechanism cluster_prevention Stereocontrol Checkpoint Substrate (S)-2-Chloro-3-phenylpropanoic Acid Coordination Acyloxyborane Intermediate (Electrophilic Activation) Substrate->Coordination + BH3·DMS HydrideTransfer Intramolecular Hydride Transfer (Rate Limiting) Coordination->HydrideTransfer - H2 NoEnol No Enolate Formation (Acidic Conditions) Coordination->NoEnol Hydrolysis Hydrolysis (Workup) HydrideTransfer->Hydrolysis Borate Ester Product (S)-2-Chloro-3-phenylpropan-1-ol (Retention of Config) Hydrolysis->Product + H2O/MeOH

Figure 1: Mechanistic pathway of Borane reduction highlighting the suppression of enolization.

Method A: Borane-Dimethyl Sulfide (Gold Standard)

Best for: High enantiomeric excess (>99%), laboratory scale (1g – 50g). Safety Critical:


 is pyrophoric and generates hydrogen gas. Perform in a functioning fume hood.
Materials
  • Substrate: (S)-2-Chloro-3-phenylpropanoic acid (1.0 equiv).

  • Reagent: Borane-Dimethyl Sulfide complex (

    
    ), 2.0 M in THF (1.2 – 1.5 equiv).
    
  • Solvent: Anhydrous THF (stabilizer-free preferred).

  • Quench: Methanol (MeOH).

Protocol
  • Setup: Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar, nitrogen inlet, and a pressure-equalizing addition funnel.

  • Solvation: Charge the RBF with (S)-2-Chloro-3-phenylpropanoic acid (10.0 g, 54.2 mmol) and anhydrous THF (50 mL). Cool to 0°C in an ice bath.

  • Addition: Charge the addition funnel with

    
     (32.5 mL of 2.0 M solution, 65.0 mmol). Add dropwise over 30 minutes.
    
    • Observation: Gas evolution (

      
      ) will occur. Ensure the internal temperature does not exceed 5°C.
      
  • Reaction: Allow the mixture to warm to Room Temperature (RT) naturally. Stir for 3–5 hours.

    • Validation: Monitor by TLC (30% EtOAc/Hexane). The acid spot (

      
      , streaking) should disappear; the alcohol spot (
      
      
      
      ) should appear.
  • Quench (Critical): Cool back to 0°C. Slowly add Methanol (20 mL).

    • Caution: Vigorous hydrogen evolution. Add dropwise until bubbling ceases.

  • Workup: Concentrate the mixture under reduced pressure. The residue contains trimethyl borate (volatile) and the product. Co-evaporate with MeOH (

    
     mL) to remove all boron species as trimethyl borate.
    
  • Purification: The resulting oil is often pure enough (>95%) for subsequent steps. If necessary, purify via flash chromatography (SiO

    
    , 10-20% EtOAc/Hexanes).
    

Method B: Mixed Anhydride / NaBH (Scalable)

Best for: Large scale (>100g), avoiding sulfur smells, lower cost. Mechanism: Activation of the acid as a mixed anhydride, followed by reduction of the more reactive anhydride carbonyl.

Materials
  • Substrate: (S)-2-Chloro-3-phenylpropanoic acid (1.0 equiv).

  • Activator: Isobutyl Chloroformate (IBCF) (1.1 equiv).

  • Base: N-Methylmorpholine (NMM) (1.1 equiv).

  • Reductant: Sodium Borohydride (

    
    ) (2.5 equiv).
    
  • Solvent: THF (anhydrous).

Protocol
  • Activation: Dissolve the substrate (10.0 g, 54.2 mmol) and NMM (6.0 g, 59.6 mmol) in THF (100 mL). Cool to -15°C (Ice/Salt bath).

  • Anhydride Formation: Add Isobutyl Chloroformate (8.1 g, 59.6 mmol) dropwise, maintaining temperature below -10°C. Stir for 15 minutes.

    • Observation: A white precipitate (NMM·HCl) will form.

  • Filtration (Optional but Recommended): Rapidly filter the cold mixture through a fritted glass funnel to remove amine salts (improves yield). Collect the filtrate (mixed anhydride solution) in a fresh cold flask.

  • Reduction: Prepare a solution of ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     (5.1 g, 135 mmol) in water (20 mL) or minimal THF/Water mix. Cool to 0°C.[1]
    
  • Addition: Add the mixed anhydride solution to the

    
     solution dropwise.
    
    • Note: Inverse addition (anhydride to hydride) prevents double-addition side products.

  • Workup: Stir for 1 hour at 0°C. Quench with 1N HCl (carefully, to pH 5). Extract with Ethyl Acetate (

    
     mL). Wash organic layer with Sat. 
    
    
    
    and Brine.[1] Dry over
    
    
    .

Process Validation & Quality Control

Critical Process Parameters (CPP)
ParameterMethod A (Borane)Method B (Mixed Anhydride)Impact of Deviation
Temperature 0°C

RT
-15°C (Activation)High temp in Method B causes anhydride decomposition (low yield).
Moisture Strictly AnhydrousTolerant (Step 2)Water destroys Borane immediately.
Stoichiometry 1.2 – 1.5 eq1.1 eq (Activator)Excess activator in Method B creates impurities.
Quench MeOH (Slow)Aqueous AcidRapid quench of Borane can cause foam-over/fire.
Analytical Specifications
  • HPLC (Chiral): Column: Chiralcel OD-H or AD-H. Mobile Phase: Hexane/IPA (90:10).

    • Target: (S)-enantiomer > 99% ee.[2][3][4]

  • 1H-NMR (CDCl

    
    , 400 MHz): 
    
    • 
       7.20–7.40 (m, 5H, Ar-H)
      
    • 
       4.25 (m, 1H, CH-Cl)
      
    • 
       3.75 (dd, 1H, CH
      
      
      
      -OH)
    • 
       3.60 (dd, 1H, CH
      
      
      
      -OH)
    • 
       3.15 (dd, 1H, Ph-CH
      
      
      
      )
    • 
       3.00 (dd, 1H, Ph-CH
      
      
      
      )
    • Key Check: Absence of aldehyde peak (

      
       ppm).
      

Troubleshooting Guide

Workflow Decision Tree

Troubleshooting Start Issue Detected LowYield Low Yield Start->LowYield LowEE Low ee% (Racemization) Start->LowEE Impurity Impurity: De-chlorinated product Start->Impurity CheckDry Was glassware/solvent wet? (Borane destroyed) LowYield->CheckDry CheckTemp Was temp > 0°C during addition? LowEE->CheckTemp CheckReagent Did you use LiAlH4? Impurity->CheckReagent Dry THF/Glassware Dry THF/Glassware CheckDry->Dry THF/Glassware Yes Check Borane Activity\n(Titration) Check Borane Activity (Titration) CheckDry->Check Borane Activity\n(Titration) No Maintain < 0°C Maintain < 0°C CheckTemp->Maintain < 0°C Yes Switch to Method A\n(Avoid Basic conditions) Switch to Method A (Avoid Basic conditions) CheckTemp->Switch to Method A\n(Avoid Basic conditions) No Use BH3 or NaBH4/IBCF Use BH3 or NaBH4/IBCF CheckReagent->Use BH3 or NaBH4/IBCF Yes

Figure 2: Troubleshooting logic for common reduction failures.

References

  • Brown, H. C., & Choi, Y. M. (1981). The selective reduction of carboxylic acids with borane-dimethyl sulfide. Synthesis.[2][4][5][6][7][8]

  • Koppenhoefer, B., & Schuetz, H. J. (1994). Production of chiral epoxides from alpha-amino acids. Organic Syntheses, 71,[9] 83. (Describes the reduction of similar alpha-chloro acids).

  • Beilstein J. Org. Chem. (2012).[10] Synthesis of 2-amino-3-arylpropan-1-ols. (Validation of Borane reduction for phenylpropanol derivatives).

  • Patent CN104388516A. Preparation of (R)-(+)-3-chloro-1-phenylpropan-1-ol.[3] (Industrial context for the enantiomer, applicable to (S)-form).

  • Rodriguez, A., et al. (1999). Practical Synthesis of the HIV Protease Inhibitor Amprenavir. Journal of Organic Chemistry.[6] (Demonstrates mixed anhydride reduction on scale).

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing storage conditions for (S)-2-Chloro-3-Phenylpropanoic Acid stability

Topic: Optimization of Storage Stability & Handling Executive Summary: The Stability Matrix (S)-2-Chloro-3-Phenylpropanoic Acid (CAS: 144163-85-9 / 41998-38-3) is a critical chiral building block.[1] Its stability is gov...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of Storage Stability & Handling

Executive Summary: The Stability Matrix

(S)-2-Chloro-3-Phenylpropanoic Acid (CAS: 144163-85-9 / 41998-38-3) is a critical chiral building block.[1] Its stability is governed by two competing degradation vectors: racemization of the alpha-chiral center and hydrolysis of the alpha-chloro substituent.[1]

Unlike simple organic acids, this compound possesses a "metastable" chiral center. The electron-withdrawing chlorine atom at the


-position increases the acidity of the 

-proton, making it susceptible to deprotonation and subsequent racemization, particularly in the presence of moisture or Lewis bases.[1] Furthermore, the benzylic-like proximity allows for elimination reactions leading to cinnamic acid derivatives.

Current Best Practice: Store at -20°C under Argon atmosphere in amber glass .

Core Storage Protocols

Q: What are the absolute requirements for long-term storage?

A: To guarantee >99% ee (enantiomeric excess) and >98% chemical purity over 12+ months, you must implement a "Cold-Dry-Inert" triad.[1]

ParameterSpecificationScientific Rationale
Temperature -20°C ± 5°C Arrhenius kinetics dictate that lowering temperature significantly retards the rate of spontaneous racemization and hydrolysis.[1]
Atmosphere Argon or Nitrogen Displaces oxygen and, more importantly, atmospheric moisture. Moisture initiates hydrolysis of the C-Cl bond to form (S)-Phenyllactic acid.[1]
Container Amber Glass + PTFE Liner Amber glass prevents photo-initiated radical degradation.[1] PTFE (Teflon) liners prevent leaching of plasticizers found in standard caps, which can act as nucleophiles.
Desiccant Silica Gel (External) Store the primary vial inside a secondary jar containing desiccant packets to create a micro-environment of ~0% Relative Humidity.
Q: Can I store this at 4°C (Standard Refrigerator)?

A: Yes, but only for active use (current experiments). For storage exceeding 30 days, 4°C is insufficient to completely arrest slow hydrolysis if the seal is imperfect. If stored at 4°C, ensure the vial is parafilmed and placed inside a secondary desiccated container.

Troubleshooting & Diagnostics (Q&A)

Module A: Purity & Degradation

Q: My compound has turned from white to a faint yellow/beige. Is it compromised? A: Likely, yes.

  • Cause: Color change typically indicates the formation of conjugated impurities, specifically trans-Cinnamic Acid (via HCl elimination).[1] This occurs if the compound was exposed to heat (>25°C) or trace bases.

  • Action: Perform a melting point test. Pure (S)-2-Chloro-3-Phenylpropanoic Acid melts distinctively (approx. 48-52°C , though varies by specific polymorph/salt).[1] A depressed or wide melting range (>2°C spread) confirms degradation.

Q: The material smells "acrid" or sharp upon opening. A: Stop immediately.

  • Cause: This indicates the release of Hydrogen Chloride (HCl) gas, a byproduct of elimination or hydrolysis.

  • Action: Vent the vial in a fume hood. Do not use for sensitive couplings; the free HCl will quench basic catalysts (e.g., TEA, DIPEA) and alter stoichiometry.

Q: How do I detect Racemization without a Chiral HPLC? A: You cannot do this definitively, but optical rotation provides a proxy.

  • Protocol: Prepare a solution of c=1 in Methanol.

  • Standard:

    
     should be approximately -2.3° to -2.7°  (verify against your specific CoA batch data).
    
  • Diagnosis: If the rotation drops (becomes less negative, e.g., -1.0°), significant racemization has occurred.[1]

Module B: Handling & Manipulation

Q: I need to weigh out 50mg. Can I do this on the open bench? A: Yes, but minimize exposure time. The


-chloro group is sensitive to atmospheric moisture.
  • Protocol:

    • Equilibrate the vial to room temperature before opening (prevents condensation).

    • Weigh quickly.

    • Purge the headspace with Argon before re-sealing.

    • Critical: Do not use metal spatulas if the solid is wet/sticky; use glass or PTFE-coated tools to prevent iron contamination.

Q: Can I dissolve it in DMSO or DMF for storage? A: ABSOLUTELY NOT.

  • Reason: Polar aprotic solvents (DMSO, DMF) greatly accelerate nucleophilic attack. In solution, the chloride is a better leaving group, and trace water in DMSO will rapidly hydrolyze the compound to the hydroxy-acid. Furthermore, DMSO can act as an oxidant under certain conditions.

  • Rule: Only make solutions immediately prior to use.

Visualizing Degradation Pathways

The following diagram details the specific chemical risks associated with improper storage.

DegradationPathways cluster_0 Storage Risks Compound (S)-2-Chloro-3-Phenylpropanoic Acid (Active) Racemate (R)-Isomer (Impurity: 50% Potency Loss) Compound->Racemate Base / Heat (Deprotonation) HydrolysisProd (S)-2-Hydroxy-3-Phenylpropanoic Acid (Phenyllactic Acid) Compound->HydrolysisProd Moisture (H2O) (Nucleophilic Sub) EliminationProd Trans-Cinnamic Acid (Conjugated Impurity) Compound->EliminationProd Heat / Strong Base (-HCl)

Figure 1: Primary degradation pathways. Note that racemization is often silent (no color change), whereas elimination results in yellowing.[1]

Material Re-Qualification Workflow

Before using valuable material that has been stored for >6 months, follow this decision tree to validate integrity.

Qualification Start Start: Material >6 Months Old Visual Visual Inspection (White Crystalline Solid?) Start->Visual ColorFail Discard (Yellow/Beige = Elimination) Visual->ColorFail No Solubility Solubility Test (Clear in MeOH?) Visual->Solubility Yes HazeFail Filter/Recrystallize (Polymer/Oligomer) Solubility->HazeFail Cloudy Rotation Optical Rotation Check (Compare to CoA) Solubility->Rotation Clear Racemized Discard or Repurify (Chiral Prep HPLC) Rotation->Racemized Low Rotation Pass Material Qualified for Use Rotation->Pass Matches CoA

Figure 2: Step-by-step decision matrix for validating stored chemical inventory.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11830113, (S)-2-Chloro-3-Phenylpropanoic Acid. Retrieved October 26, 2025, from [Link][1]

  • International Conference on Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2). Retrieved October 26, 2025, from [Link]

Sources

Optimization

Technical Support Center: Recrystallization of (S)-2-Chloro-3-Phenylpropanoic Acid

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the recrystallization of (S)-2-Chloro-3-Phenylpropanoic Acid. It addresses common challenge...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the recrystallization of (S)-2-Chloro-3-Phenylpropanoic Acid. It addresses common challenges and provides a framework for developing a robust purification protocol.

Introduction: The Critical Role of Purity

(S)-2-Chloro-3-Phenylpropanoic Acid is a chiral building block of significant interest in pharmaceutical synthesis. Achieving high enantiomeric and chemical purity is paramount for its successful application in subsequent synthetic steps and for ensuring the quality and efficacy of the final active pharmaceutical ingredient (API). Recrystallization is a powerful and widely used technique for the purification of solid organic compounds.[1] This method relies on the differential solubility of the target compound and its impurities in a chosen solvent system at varying temperatures.[2][3] A successful recrystallization can effectively remove impurities, improve crystal morphology, and in some cases, enhance enantiomeric purity.

This technical support center provides a logical workflow for solvent selection, a detailed experimental protocol, and a comprehensive troubleshooting guide to address specific issues that may arise during the recrystallization of (S)-2-Chloro-3-Phenylpropanoic Acid.

PART 1: Solvent Selection Strategy

The cornerstone of a successful recrystallization is the selection of an appropriate solvent system. An ideal solvent for recrystallization should exhibit the following characteristics:

  • High solubility at elevated temperatures: The solvent should readily dissolve the compound when heated.[1][3]

  • Low solubility at low temperatures: Upon cooling, the compound should precipitate out of the solution to allow for high recovery.[1][2]

  • Favorable impurity solubility: Impurities should either be highly soluble in the solvent at all temperatures (remaining in the mother liquor) or sparingly soluble at all temperatures (allowing for removal by hot filtration).

  • Inertness: The solvent must not react with the compound being purified.[1]

  • Volatility: The solvent should be easily removable from the purified crystals.[3]

  • Safety: The solvent should have a low toxicity and flammability profile.[3]

Due to the lack of readily available public solubility data for (S)-2-Chloro-3-Phenylpropanoic Acid, a systematic experimental approach to solvent screening is necessary.

Workflow for Solvent Screening

The following workflow provides a structured approach to identifying a suitable solvent.

Caption: A systematic workflow for selecting a suitable recrystallization solvent.

Recommended Solvents for Screening

Based on the structure of (S)-2-Chloro-3-Phenylpropanoic Acid (a carboxylic acid with a phenyl group), the following solvents are recommended for initial screening:

Solvent ClassExamplesRationale
Polar Protic Water, Methanol, EthanolThe carboxylic acid group can form hydrogen bonds with protic solvents. Water is a good choice for many carboxylic acids.[4]
Polar Aprotic Acetone, Ethyl AcetateThe polarity of these solvents can facilitate the dissolution of the compound. Ethyl acetate is often a good solubilizer for esters, which have some structural similarity to carboxylic acids.[4]
Nonpolar Toluene, Hexane, HeptaneThe phenyl group imparts nonpolar character. These solvents are less likely to be good single solvents but may be effective as anti-solvents in a mixed solvent system. Toluene can be a good solvent for aromatic compounds.[4]
Mixed Solvents Ethanol/Water, Toluene/Hexane, MTBE/HeptaneMixed solvent systems offer a high degree of tunability for achieving the desired solubility profile.[5] A combination of a solvent in which the compound is soluble and one in which it is not can be very effective.

PART 2: Experimental Protocol

This protocol provides a detailed, step-by-step methodology for the recrystallization of (S)-2-Chloro-3-Phenylpropanoic Acid.

Step-by-Step Recrystallization Procedure
  • Dissolution:

    • Place the crude (S)-2-Chloro-3-Phenylpropanoic Acid in an Erlenmeyer flask.

    • Add a minimal amount of the chosen hot solvent to the flask.[2]

    • Heat the mixture on a hot plate with stirring until the solid dissolves completely. If using a flammable solvent, use a water bath or a heating mantle.

    • If the solid does not dissolve, add small portions of hot solvent until a clear solution is obtained. Avoid adding an excess of solvent, as this will reduce the yield.[2]

  • Hot Filtration (if necessary):

    • If insoluble impurities are present, perform a hot gravity filtration.

    • Preheat a funnel and a new flask containing a small amount of the hot solvent to prevent premature crystallization.

    • Quickly filter the hot solution through a fluted filter paper.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[6]

    • Once the solution has reached room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation of Crystals:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.[2]

  • Drying:

    • Dry the crystals in a vacuum oven at a temperature well below the melting point of the compound to remove any residual solvent.

PART 3: Troubleshooting Guide & FAQs

This section addresses common issues encountered during the recrystallization of (S)-2-Chloro-3-Phenylpropanoic Acid.

Frequently Asked Questions (FAQs)

Q1: No crystals form upon cooling. What should I do?

  • A1: This is a common issue that can arise from several factors.

    • Supersaturation: The solution may be supersaturated. Try scratching the inside of the flask with a glass rod at the liquid-air interface to induce nucleation.[7] Adding a seed crystal of the pure compound can also initiate crystallization.[7]

    • Excess Solvent: You may have used too much solvent. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.[7]

    • Inappropriate Solvent: The chosen solvent may not be suitable. Re-evaluate your solvent selection based on your initial screening.

Q2: The compound "oils out" instead of forming crystals. How can I fix this?

  • A2: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This often happens when the melting point of the compound is lower than the boiling point of the solvent, or if there are significant impurities.[7]

    • Reheat and Add More Solvent: Reheat the solution until the oil redissolves. Add a small amount of additional solvent and allow it to cool slowly.[7]

    • Change Solvent System: Consider using a lower-boiling point solvent or a different mixed solvent system.

    • Slow Cooling: Ensure the solution cools as slowly as possible. Insulating the flask can help.

Q3: The yield of my recrystallized product is very low. What are the possible causes?

  • A3: A low yield can be attributed to several factors throughout the process.

    • Excess Solvent: Using too much solvent will result in a significant portion of the product remaining in the mother liquor.[8]

    • Premature Crystallization: If the solution cools too quickly during hot filtration, product can be lost on the filter paper. Ensure your filtration apparatus is adequately pre-heated.

    • Washing with Warm Solvent: Washing the crystals with solvent that is not ice-cold can redissolve some of the product.[2]

    • Incomplete Crystallization: Ensure the solution is thoroughly cooled in an ice bath to maximize crystal formation.

Q4: The recrystallized product is still impure. What can be done?

  • A4: Impurities can be carried over for several reasons.

    • Rapid Crystallization: If the solution cools too quickly, impurities can become trapped within the crystal lattice. Ensure slow cooling.

    • Inappropriate Solvent: The chosen solvent may not effectively separate the impurities. A different solvent or a mixed solvent system may be necessary.

    • Incomplete Removal of Mother Liquor: Ensure the crystals are thoroughly washed with cold solvent during filtration.

    • Consider a Second Recrystallization: A second recrystallization step can often significantly improve purity.

Troubleshooting Logic Diagram

Caption: A decision tree for troubleshooting common recrystallization problems.

References

  • Recrystallization. (n.d.). UCLA Chemistry and Biochemistry. Retrieved February 15, 2026, from [Link]

  • Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. Retrieved February 15, 2026, from [Link]

  • Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester Department of Chemistry. Retrieved February 15, 2026, from [Link]

  • Recrystallization. (n.d.). California State University, Stanislaus. Retrieved February 15, 2026, from [Link]

  • Help! Recrystallization sources of error. (2012, February 7). Reddit. Retrieved February 15, 2026, from [Link]

  • Picking a recrystallization solvent? (2019, March 7). Reddit. Retrieved February 15, 2026, from [Link]

  • Baumann, J. B. (1979). Solvent selection for recrystallization: An undergraduate organic experiment.
  • Problems with Recrystallisations. (n.d.). University of York Department of Chemistry. Retrieved February 15, 2026, from [Link]

  • Veteran chemists, have any advice on recrystallization for an inexperienced undergrad? (2014, August 4). Reddit. Retrieved February 15, 2026, from [Link]

  • Tips & Tricks: Recrystallization. (n.d.). University of Rochester Department of Chemistry. Retrieved February 15, 2026, from [Link]

  • Two-Solvent Recrystallization Guide. (n.d.). MIT OpenCourseWare. Retrieved February 15, 2026, from [Link]

  • General procedures for the purification of Carboxylic acids. (n.d.). LookChem. Retrieved February 15, 2026, from [Link]

Sources

Troubleshooting

Handling moisture sensitivity of (S)-2-Chloro-3-Phenylpropanoic Acid acid chlorides

Technical Support Center: (S)-2-Chloro-3-phenylpropanoic Acid Chloride A Guide for Researchers on Handling Moisture Sensitivity Welcome to the technical support center for (S)-2-Chloro-3-phenylpropanoic acid chloride. As...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: (S)-2-Chloro-3-phenylpropanoic Acid Chloride

A Guide for Researchers on Handling Moisture Sensitivity

Welcome to the technical support center for (S)-2-Chloro-3-phenylpropanoic acid chloride. As a Senior Application Scientist, I've designed this guide to move beyond simple protocols and provide you with the foundational knowledge and practical troubleshooting strategies required to successfully handle this highly reactive and moisture-sensitive reagent. Our goal is to empower you to anticipate challenges, diagnose issues, and ensure the integrity and success of your experiments.

This guide is structured as a series of questions you might encounter during your work, from basic handling to complex troubleshooting scenarios.

Frequently Asked Questions (FAQs)

Q1: What is (S)-2-Chloro-3-phenylpropanoic acid chloride, and why is it so sensitive to moisture?

(S)-2-Chloro-3-phenylpropanoic acid chloride is a chiral acyl chloride, a derivative of the corresponding carboxylic acid.[1] Its high reactivity, which makes it an excellent acylating agent, is also the source of its primary vulnerability: extreme sensitivity to water.

The core of the issue lies in the electrophilicity of the carbonyl carbon. The chlorine atom is an excellent leaving group. Water, even in trace amounts from atmospheric humidity or residual moisture in solvents, acts as a nucleophile, attacking the carbonyl carbon. This leads to a rapid and irreversible hydrolysis reaction, converting the acid chloride back to the less reactive (S)-2-chloro-3-phenylpropanoic acid and generating corrosive hydrogen chloride (HCl) gas.[2][3] This degradation not only consumes your valuable reagent but also introduces impurities that can complicate your reaction and purification steps.

Hydrolysis reagents Reagents products Products RCocl (S)-2-Chloro-3-phenylpropanoic Acid Chloride Rcooh (S)-2-Chloro-3-phenylpropanoic Acid RCocl->Rcooh Hydrolysis Reaction H2O Water (H₂O) (Moisture) H2O->Rcooh HCl Hydrogen Chloride (HCl)

Caption: Hydrolysis of the acid chloride by ambient moisture.

Q2: How can I visually identify if my sample of (S)-2-Chloro-3-phenylpropanoic acid chloride has degraded?

There are two primary indicators of degradation:

  • Fuming: When you open the bottle, if it fumes excessively, this is a strong sign that the acid chloride is reacting with atmospheric moisture to produce HCl gas.[4] A fresh, properly stored sample should have minimal fuming.

  • Physical State: A high-purity acid chloride should be a clear liquid. If the material appears cloudy, has crystallized, or contains solid precipitates, it has likely hydrolyzed to the parent carboxylic acid, which may be a solid or have lower solubility.

Q3: What are the non-negotiable best practices for storing this reagent?

Proper storage is the first line of defense against degradation.

  • Inert Atmosphere: The bottle should always be sealed tightly under an inert atmosphere (Argon or Nitrogen). Argon is denser than air and can provide a better protective layer.

  • Secure Sealing: Ensure the cap is tightly closed. For long-term storage, sealing the cap threads with Parafilm or electrical tape provides an extra barrier against moisture ingress.[4]

  • Secondary Containment: Store the primary container inside a larger, sealed container (like a desiccator or a secondary plastic box) containing a desiccant like Drierite or silica gel.[4] This protects the reagent from ambient humidity during storage.

  • Aliquotting: For frequently used reagents, it is best practice to transfer smaller, working quantities into separate vials under an inert atmosphere. This prevents repeated exposure of the main stock bottle to potential contaminants every time it is opened.

Troubleshooting Experimental Failures

Q1: My acylation reaction failed, yielding mostly the starting material and the parent carboxylic acid. What went wrong?

This is the classic symptom of water contamination. The nucleophile you intended to react with your acid chloride was outcompeted by water. Let's diagnose the potential sources of moisture.

Troubleshooting Checklist:

  • Glassware Dryness: Was your glassware truly dry? A thin film of adsorbed water exists on all glassware at ambient temperature.[5]

    • Solution: Glassware must be oven-dried (e.g., at 125°C overnight) or flame-dried under vacuum or a stream of inert gas immediately before use.[5][6] Assembling the apparatus while still hot and allowing it to cool under a positive pressure of nitrogen or argon is crucial.[5]

  • Solvent Purity: Was your solvent anhydrous? Many standard "anhydrous" solvents from commercial suppliers still contain unacceptable levels of water (10-50 ppm) for highly sensitive reactions.

    • Solution: Use freshly dried and degassed solvents. Passing the solvent through a column of activated alumina or molecular sieves is a reliable method.[7][8] For particularly sensitive reactions, distillation from an appropriate drying agent (e.g., CaH₂ for dichloromethane, sodium/benzophenone for THF) is recommended, though requires extreme caution.[8][9]

  • Atmospheric Exposure: Was the reaction rigorously protected from the atmosphere throughout the entire procedure?

    • Solution: The reaction must be conducted under a positive pressure of an inert gas (Nitrogen or Argon) from start to finish.[10][11] This can be achieved with a Schlenk line or a nitrogen-filled balloon setup.[12][13][14] Reagents should be added via gas-tight syringes through rubber septa.

ReactionSetup A 1. Oven/Flame-Dry All Glassware B 2. Assemble Apparatus While Hot A->B Immediate assembly C 3. Cool Under Positive Inert Gas Flow (N₂/Ar) B->C Connect to Schlenk line or N₂ balloon D 4. Add Anhydrous Solvent via Dry Syringe C->D Use gas-tight syringe E 5. Add (S)-2-Chloro-3-phenylpropanoic Acid Chloride via Syringe D->E Subsurface addition if possible F 6. Add Other Reagents (e.g., Amine, Alcohol) via Syringe E->F Ensure stoichiometry G 7. Maintain Inert Atmosphere Throughout Reaction F->G Continuous positive pressure

Caption: Workflow for setting up a moisture-sensitive reaction.

Q2: My NMR analysis shows my desired product, but also a significant amount of (S)-2-chloro-3-phenylpropanoic acid. Can I salvage this?

Yes, this is often salvageable, but requires an understanding of the impurity's chemical nature. The contaminant, the parent carboxylic acid, is acidic.

Solution: Acid-Base Extraction

During your aqueous workup, you can perform a wash with a mild, cold aqueous base like sodium bicarbonate (NaHCO₃) solution.

  • The basic solution will deprotonate the carboxylic acid impurity, forming the corresponding carboxylate salt.

  • This salt is highly water-soluble and will be extracted into the aqueous layer.

  • Your desired product (e.g., an ester or amide) is likely neutral and will remain in the organic layer.

Caution: Perform this wash quickly and at a low temperature (e.g., in an ice bath). A strong base or prolonged exposure could potentially hydrolyze your desired product, especially if it is also sensitive.

Core Experimental Protocols

Protocol 1: Best Practices for Solvent Drying

The quality of your solvent is paramount. Simply using a bottle labeled "anhydrous" is often insufficient.

Method: Drying over Activated Molecular Sieves[7]

  • Activation: Place 3Å or 4Å molecular sieves in a flask and heat under vacuum (using a heat gun or heating mantle) for several hours to remove adsorbed water. Alternatively, bake in a laboratory oven at >300 °C for at least 24 hours.[7]

  • Storage: Store the activated sieves in a desiccator or under an inert atmosphere.

  • Drying: Add the activated sieves (approx. 10% m/v) to your solvent in a bottle equipped with a septum or Sure/Seal™ cap.[7]

  • Equilibration: Allow the solvent to stand over the sieves for at least 24-72 hours for optimal drying.[7]

  • Dispensing: Remove the dry solvent using an oven-dried, inert gas-flushed syringe.

Table 1: Recommended Drying Agents for Common Solvents

SolventRecommended Primary Drying Agent(s)Typical Residual H₂O (ppm)Notes
Dichloromethane (DCM)Calcium Hydride (CaH₂)~13Stir and reflux under N₂, then distill. Extremely hazardous; use with caution.
Tetrahydrofuran (THF)Sodium/Benzophenone<10The deep blue/purple color of the benzophenone ketyl radical indicates anhydrous conditions. Extremely hazardous.
AcetonitrileCalcium Hydride (CaH₂)<10Reflux and distill.
TolueneActivated 3Å Molecular Sieves<10Can be rapidly dried by passing through a column of activated sieves.[7]

Data synthesized from literature sources.[7][8][9]

Protocol 2: General Procedure for Acylation with an Amine

This protocol outlines the synthesis of an amide, a common application for this reagent.

  • Apparatus Setup: Assemble an oven-dried, two-necked round-bottom flask with a stir bar, a reflux condenser topped with a nitrogen/argon inlet, and a rubber septum on the side neck. Allow the apparatus to cool to room temperature under a positive flow of inert gas.

  • Reagent Preparation: In the reaction flask, dissolve the amine (1.0 eq.) and a non-nucleophilic base like triethylamine (1.1 eq.) in anhydrous dichloromethane, added via a dry syringe. Cool the mixture to 0 °C in an ice bath.

  • Acid Chloride Addition: Using a clean, dry, gas-tight syringe, slowly add (S)-2-Chloro-3-phenylpropanoic acid chloride (1.05 eq.) to the stirred solution at 0 °C. The slight excess of the acid chloride ensures full consumption of the amine.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for the required time (monitor by TLC or LC-MS).

  • Workup: Quench the reaction by adding cold, saturated aqueous ammonium chloride solution. Separate the organic layer. Wash the organic layer sequentially with cold 1M HCl, cold saturated aqueous NaHCO₃, and finally, brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[15] Purify the crude product by column chromatography or recrystallization as needed.

References

  • Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351–8354. [Link]

  • Delloyd's Lab-Tech. Solvent Drying and Drying Agents. [Link]

  • Chemistry LibreTexts. 3.2: Drying Agents. [Link]

  • Scribd. Drying Agents for Organic Solvents. [Link]

  • Chemistry LibreTexts. 4.4: Step-by-Step Procedures for Extraction. [Link]

  • OrgoSolver. Carboxylic Acid to Acid Chloride (SOCl2) | Mechanism + Traps. [Link]

  • Fiveable. Inert atmosphere Definition. [Link]

  • Chemistry LibreTexts. 19.8: Carboxylic Acid Derivatives: Alkanoyl (Acyl) Halides and Anhydrides. [Link]

  • Rzepa, H. (2012). The mechanism (in 4D) of the reaction between thionyl chloride and a carboxylic acid. Henry Rzepa's Blog. [Link]

  • YouTube. Inert Atmosphere. [Link]

  • YouTube. Carboxylic Acids Advanced. Reaction with Thionyl Chloride. [Link]

  • YouTube. Inert Atmosphere, with no O2. [Link]

  • ResearchGate. What are the possible ways to do a perfect inert atmosphere organic reaction without using glove box? [Link]

  • Master Organic Chemistry. Thionyl Chloride, SOCl2 – Reaction With Carboxylic Acids to Give Acid Halides. [Link]

  • Kintek Furnace. What Methods Are Used To Implement Inert Atmospheres? [Link]

  • Runliru-chem. [Chemical Engineering Knowledge]: Preparation and Precautions of Acid Chlorides. [Link]

  • New Jersey Department of Health. Hazardous Substance Fact Sheet: Acetyl Chloride. [Link]

  • ResearchGate. HPLC analysis of reactive acid chlorides as methyl esters via derivatization with anhydrous methanol. [Link]

  • Sciencemadness Wiki. Acetyl chloride. [Link]

  • Google Patents. US3940439A - Acid chloride synthesis.
  • Sciencemadness Discussion Board. Acyl chlorides stability. [Link]

  • Reddit. Acetyl Chloride Storage. [Link]

  • University of Rochester, Department of Chemistry. How To Run A Reaction: The Setup. [Link]

  • Chemistry LibreTexts. 3: Performing Sensitive Reactions without a Schlenk Line. [Link]

  • LookChem. 2-chloro-3-phenylpropanoic acid. [Link]

  • Organic Syntheses. (S)-2-CHLOROALKANOIC ACIDS OF HIGH ENANTIOMERIC PURITY FROM (S)-2-AMINO ACIDS: (S)-2-CHLOROPROPANOIC ACID. [Link]

  • Sciencemadness Discussion Board. SOCl2: carboxylic acid to acid chloride: impurity! [Link]

  • Molecular Inorganic Chemistry. Working with air and moisture sensitive compounds. [Link]

  • SATHEE. Chemistry Acid Chloride. [Link]

  • University of Pittsburgh, Wipf Group. Techniques for Handling Air- and Moisture-Sensitive Compounds. [Link]

  • Google Patents. US6727384B1 - Method for purifying acid chlorides.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 11830113, (S)-2-Chloro-3-Phenylpropanoic Acid. [Link]

  • Organic Chemistry Portal. Acid to Acid Chloride - Common Conditions. [Link]

  • Organic Syntheses. (R)-2-(BENZYLOXYCARBONYLAMINO-METHYL)-3-PHENYLPROPANOIC ACID (Z-β2hPHE-OH). [Link]

  • ResearchGate. What is the simplest way to derive an acid chloride so it can be analyzed by HPLC? [Link]

  • Save My Exams. A Level Chemistry Revision Notes - Acyl Chlorides. [Link]

  • Chromatography Forum. Acid Chlorides by HPLC. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the 1H NMR Spectrum of (S)-2-Chloro-3-Phenylpropanoic Acid

For researchers and professionals in drug development and organic synthesis, the precise characterization of chiral molecules is paramount. (S)-2-Chloro-3-Phenylpropanoic acid, a valuable chiral building block, demands r...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and organic synthesis, the precise characterization of chiral molecules is paramount. (S)-2-Chloro-3-Phenylpropanoic acid, a valuable chiral building block, demands rigorous analytical scrutiny to ensure its stereochemical integrity and purity. This guide provides an in-depth analysis of its ¹H Nuclear Magnetic Resonance (¹H NMR) spectrum, offering a framework for its interpretation and a comparison with potential impurities and its enantiomeric counterpart.

Theoretical ¹H NMR Spectrum of (S)-2-Chloro-3-Phenylpropanoic Acid

A thorough understanding of the expected ¹H NMR spectrum is the foundation of accurate analysis. The spectrum of (S)-2-Chloro-3-Phenylpropanoic acid is predicted to exhibit distinct signals corresponding to the aromatic, methine, and methylene protons. The acidic proton of the carboxylic acid will also be present, though its chemical shift can be highly variable.

Structure and Proton Environments:

Caption: Molecular structure of (S)-2-Chloro-3-Phenylpropanoic Acid highlighting distinct proton environments.

Predicted Chemical Shifts and Splitting Patterns:

The expected chemical shifts are influenced by the electronic environment of each proton. The electronegative chlorine atom and the carboxylic acid group will deshield the adjacent α-proton (Hα), while the phenyl group will influence the β-protons (Hβ1 and Hβ2).

Proton(s)Predicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale
Ar-H 7.20 - 7.40Multiplet-Protons on the phenyl ring.
4.50 - 4.70Doublet of Doublets (dd)³J(Hα, Hβ1) ≈ 8-10 Hz, ³J(Hα, Hβ2) ≈ 4-6 HzDeshielded by the adjacent chlorine and carboxylic acid group. Coupled to the two diastereotopic β-protons.
Hβ1, Hβ2 3.20 - 3.50Multiplet (often appearing as two separate dd or ddd)²J(Hβ1, Hβ2) ≈ 14-16 Hz, ³J(Hβ1, Hα) ≈ 8-10 Hz, ³J(Hβ2, Hα) ≈ 4-6 HzDiastereotopic methylene protons coupled to each other (geminal coupling) and to the α-proton (vicinal coupling).
COOH 10.0 - 13.0Singlet (broad)-Acidic proton, chemical shift is concentration and solvent dependent. May exchange with D₂O.[1][2]

Conformational Analysis and the Karplus Equation:

The vicinal coupling constants (³J) between Hα and the two Hβ protons are dependent on the dihedral angle between them, a relationship described by the Karplus equation.[3][4] The expected difference in the ³J(Hα, Hβ1) and ³J(Hα, Hβ2) values arises from the preferred conformation of the molecule, which influences these dihedral angles. A larger coupling constant suggests a near anti-periplanar arrangement (approaching 180°), while a smaller coupling constant indicates a gauche relationship (approaching 60°).[3][4]

Comparison with Potential Impurities and Related Compounds

A key aspect of spectral analysis is the identification of potential impurities. Below is a comparison of the expected spectrum of (S)-2-Chloro-3-Phenylpropanoic Acid with common starting materials or byproducts.

CompoundKey ¹H NMR Signals (δ, ppm)Distinguishing Features
(S)-2-Chloro-3-Phenylpropanoic Acid Ar-H: 7.2-7.4 (m), Hα: 4.5-4.7 (dd), Hβ: 3.2-3.5 (m), COOH: 10-13 (s, br)The characteristic doublet of doublets for Hα and the diastereotopic methylene proton signals.
3-Phenylpropanoic Acid Ar-H: 7.1-7.3 (m), -CH₂-Ph: 2.97 (t), -CH₂-COOH: 2.69 (t)[5]Absence of the Hα signal. Two distinct triplets for the two methylene groups.
Styrene Ar-H: 7.2-7.5 (m), =CH-: 6.69 (dd), =CH₂: 5.74 (d), 5.23 (d)[6]Presence of vinylic proton signals in the 5.0-7.0 ppm region.

Enantiomeric Purity Assessment: A Comparative Approach

While ¹H NMR in an achiral solvent will not distinguish between (S)- and (R)-2-Chloro-3-Phenylpropanoic Acid, the presence of the other enantiomer can be determined using chiral resolving agents.

Method 1: Chiral Derivatizing Agents (CDAs)

Reacting the carboxylic acid with a chiral alcohol, such as (R)- or (S)-Mosher's acid chloride (α-methoxy-α-(trifluoromethyl)phenylacetyl chloride), will form a mixture of diastereomeric esters.[7][8] These diastereomers are no longer mirror images and will exhibit distinct ¹H NMR spectra, allowing for the quantification of each enantiomer.

Workflow for Chiral Derivatization:

G cluster_0 Step 1: Derivatization cluster_1 Step 2: NMR Analysis cluster_2 Step 3: Quantification Analyte (S)- and (R)-Acid Mixture Reaction Formation of Diastereomeric Esters Analyte->Reaction CDA Chiral Derivatizing Agent (e.g., (R)-Mosher's Acid Chloride) CDA->Reaction NMR Acquire ¹H NMR Spectrum Reaction->NMR Quantification Integrate Distinct Signals to Determine Enantiomeric Ratio NMR->Quantification

Caption: Workflow for determining enantiomeric purity using a chiral derivatizing agent.

Method 2: Chiral Solvating Agents (CSAs)

Alternatively, a chiral solvating agent can be added to the NMR sample. These agents form transient, weak diastereomeric complexes with the enantiomers, leading to small but measurable differences in the chemical shifts of the analyte's protons.[9][10] This method is non-destructive and avoids chemical modification of the analyte.

Experimental Protocols

A. Standard ¹H NMR Sample Preparation:

  • Dissolve: Accurately weigh approximately 5-10 mg of (S)-2-Chloro-3-Phenylpropanoic Acid and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent can influence the chemical shifts, particularly of the acidic proton.[11]

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).

  • Homogenize: Gently vortex the sample to ensure a homogeneous solution.

B. Data Acquisition Parameters:

  • Spectrometer Frequency: A higher field strength (e.g., 400 MHz or greater) is recommended for better signal dispersion and resolution of coupling patterns.

  • Number of Scans: Acquire a sufficient number of scans to achieve an adequate signal-to-noise ratio.

  • Relaxation Delay: Use a relaxation delay of at least 5 seconds to ensure accurate integration, especially for the broad carboxylic acid proton signal.

Conclusion

The ¹H NMR spectrum of (S)-2-Chloro-3-Phenylpropanoic Acid provides a wealth of structural information. A careful analysis of the chemical shifts, integration, and coupling patterns, guided by a theoretical understanding of the molecule's electronic and conformational properties, allows for its unambiguous identification. Furthermore, the strategic use of chiral resolving agents enables the determination of its enantiomeric purity, a critical parameter in its application in pharmaceutical and fine chemical synthesis. This guide serves as a comprehensive resource for researchers, facilitating accurate and reliable analysis of this important chiral building block.

References

  • Karplus, M. (1959). Contact Electron-Spin Coupling of Nuclear Magnetic Moments. The Journal of Chemical Physics, 30(1), 11–15. [Link]

  • Wikipedia. (2023). Karplus equation. [Link]

  • Royal Society of Chemistry. (2016). Supporting Information for "Synthesis of α,β-Unsaturated Ketones from Alkynes and Aldehydes over Hβ Zeolite under Solvent-Free Conditions". [Link]

  • Serianni, A. S. (2009). Developments in the Karplus Equation as They Relate to the NMR Coupling Constants of Carbohydrates. Advances in Carbohydrate Chemistry and Biochemistry, 62, 17–82. [Link]

  • Chem Help ASAP. (2022, October 24). dihedral angles, J-values, & the Karplus equation [Video]. YouTube. [Link]

  • SciSpace. (2009). Developments in the Karplus equation as they relate to the NMR coupling constants of carbohydrates. [Link]

  • SpectraBase. (n.d.). Styrene - Optional[1H NMR] - Chemical Shifts. [Link]

  • Hill, N. J., & Le, A. (2012). Enzymatic Resolution of 1-Phenylethanol and Formation of a Diastereomer: An Undergraduate 1H NMR Experiment To Introduce Chiral Chemistry. Journal of Chemical Education, 89(9), 1172–1175. [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Material. [Link]

  • Mao, J. D., & Schmidt-Rohr, K. (2004). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta, 68(19), 3929–3943. [Link]

  • Chegg. (2019, March 24). Interpret the 1H NMR and 13C NMR spectra data provided as evidence of the structure of styrene. [Link]

  • ResearchGate. (n.d.). The variation of 1 H NMR peak intensity of styrene relative to the... [Link]

  • ResearchGate. (n.d.). Chiral Analysis by NMR Spectroscopy: Chiral Solvating Agents. [Link]

  • Organic Spectroscopy International. (2017, July 24). 3-Phenylpropionic acid. [Link]

  • Wikipedia. (2023). Chiral derivatizing agent. [Link]

  • JoVE. (2025, May 22). NMR and Mass Spectroscopy of Carboxylic Acids. [Link]

  • NC State University Libraries. (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. [Link]

  • Nanalysis Corp. (n.d.). Quantitative NMR for Determination of Enantiomeric Purity. [Link]

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(S)-2-Chloro-3-Phenylpropanoic Acid
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(S)-2-Chloro-3-Phenylpropanoic Acid
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